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Methyl 2-(pyrrolidin-1-yl)benzoate

Cat. No.: B056741
CAS No.: 124005-05-6
M. Wt: 205.25 g/mol
InChI Key: ITOPIAUOCIUWMS-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-1-yl)benzoate is a versatile chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound features a benzoate ester core functionalized with a pyrrolidine moiety, a structural motif commonly found in pharmacologically active molecules. Its primary research application is as a key precursor in the synthesis of more complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs). It is notably recognized as a critical building block in the synthetic pathway of Donepezil, a potent and selective acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The presence of both the electron-donating pyrrolidino group and the hydrolyzable methyl ester makes this molecule a valuable scaffold for further functionalization through various reactions, including hydrolysis, amidation, and nucleophilic aromatic substitution. Researchers utilize this compound to develop novel compounds for probing biological pathways, particularly those related to the cholinergic nervous system, and for creating new chemical entities in drug discovery programs targeting neurological disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B056741 Methyl 2-(pyrrolidin-1-yl)benzoate CAS No. 124005-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOPIAUOCIUWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426137
Record name methyl 2-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124005-05-6
Record name methyl 2-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of Methyl 2-(pyrrolidin-1-yl)benzoate in the Synthesis of Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Discovery and Development

Methyl 2-(pyrrolidin-1-yl)benzoate has emerged as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, combining a benzoate ester with a pyrrolidine moiety, provide a versatile scaffold for the construction of complex heterocyclic systems. This guide delves into the primary applications of this compound, focusing on its role in the development of potent and selective inhibitors for two significant cancer targets: Poly(ADP-ribose) polymerase (PARP) and the c-Met receptor tyrosine kinase.

Core Utility: A Versatile Chemical Building Block

This compound's principal value lies in its function as a precursor to more complex molecular architectures. The ester group can be readily converted into a hydrazide, which then serves as a nucleophilic component in cyclization reactions to form various heterocyclic rings. This reactivity is central to its application in medicinal chemistry.

A pivotal transformation is the conversion of this compound to 2-(pyrrolidin-1-yl)benzohydrazide. This intermediate is a cornerstone for the synthesis of targeted inhibitors.

Experimental Protocol: Synthesis of 2-(pyrrolidin-1-yl)benzohydrazide

The following protocol details the synthesis of 2-(pyrrolidin-1-yl)benzohydrazide from this compound, a common procedure found in the synthesis of PARP and c-Met inhibitors.

Table 1: Reaction Parameters for the Synthesis of 2-(pyrrolidin-1-yl)benzohydrazide

ParameterValue
Starting MaterialThis compound
ReagentHydrazine hydrate
SolventMethanol
Reaction TemperatureReflux
Reaction Time16 hours
Product2-(pyrrolidin-1-yl)benzohydrazide
Yield98%
Detailed Methodology:

To a solution of this compound (1.0 g, 4.9 mmol) in methanol (20 ml), hydrazine hydrate (1.2 ml, 24.5 mmol) is added. The resulting mixture is heated at reflux for 16 hours. After the reaction is complete, the solvent is removed under reduced pressure (in vacuo). The residue is then azeotroped with toluene to yield 2-(pyrrolidin-1-yl)benzohydrazide as a white solid (1.0 g, 98% yield).

Application in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1]

The 2-(pyrrolidin-1-yl)benzohydrazide intermediate is a key component in the synthesis of quinazolinone-based PARP inhibitors. The quinazolinone scaffold serves as a bioisostere to the phthalazinone core of established PARP inhibitors like Olaparib.[3][4]

Signaling Pathway of PARP in DNA Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitate PARP_Inhibitor PARP Inhibitor (e.g., Quinazolinone derivatives) PARP_Inhibitor->PARP1 inhibits

Figure 1: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Quantitative Data: In Vitro PARP-1 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various quinazolinone derivatives against the PARP-1 enzyme.

Table 2: IC50 Values of Quinazolinone-based PARP-1 Inhibitors

CompoundIC50 (nM)Reference
Olaparib (Reference)30.38[3]
Compound 12c27.89[3]
IN17470[5]
A3210930[5]
B163.81[5]

Application in the Development of c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, survival, motility, and invasion.[6][7] Aberrant activation of the c-Met signaling pathway is implicated in the development and metastasis of various cancers.[8] Small molecule inhibitors targeting the ATP binding site of c-Met are a promising therapeutic strategy.[9]

The 2-(pyrrolidin-1-yl)benzoate scaffold is utilized in the synthesis of pyrazinone-based c-Met inhibitors. These compounds have demonstrated potent and selective inhibition of the c-Met kinase.

Signaling Pathway of c-Met in Cancer

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream activates Cellular_Response Cell Proliferation, Survival, Motility Downstream->Cellular_Response promotes cMet_Inhibitor c-Met Inhibitor (e.g., Pyrazinone derivatives) cMet_Inhibitor->Dimerization inhibits

Figure 2: Overview of the c-Met signaling pathway and the inhibitory action of c-Met inhibitors.

Quantitative Data: In Vitro c-Met Kinase Inhibitory Activity

The following table presents the in vitro inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against the c-Met kinase.

Table 3: IC50 Values of Pyrazolo[3,4-b]pyridine-based c-Met Inhibitors

CompoundIC50 (nM)Reference
Cabozantinib (Reference)5.38[10]
Compound 5a4.27[10]
Compound 5b7.95[10]
Compound 4 (Pyridine-bioisostere of Cabozantinib)4.9[11]

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry. Its straightforward conversion to 2-(pyrrolidin-1-yl)benzohydrazide provides a key intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The successful application of this scaffold in the development of potent PARP and c-Met inhibitors highlights its importance for researchers and scientists in the field of drug discovery and development. The data and protocols presented in this guide underscore the utility of this compound in generating novel drug candidates for targeted cancer therapy.

References

An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic compound featuring a methyl benzoate core with a pyrrolidine ring at the ortho position. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. While specific biological activity and detailed signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will discuss the known biological relevance of the core structural motifs and outline potential areas for future investigation.

Chemical Structure and Properties

This compound is an organic molecule with the chemical formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure consists of a benzene ring substituted with a methyl ester group and a pyrrolidine ring at the C2 position.

Structure:

Synthesis_Pathway Reactant1 Methyl 2-bromobenzoate Reaction + Reactant1->Reaction Reactant2 Pyrrolidine Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Catalyst->Reaction Buchwald-Hartwig Amination Product This compound Reaction->Product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃ and BINAP to Schlenk flask B Add anhydrous toluene and stir A->B C Add Methyl 2-bromobenzoate, Pyrrolidine, and NaOtBu B->C D Heat to 80-100 °C C->D E Monitor by TLC/GC-MS D->E F Cool and quench with water E->F G Extract with ethyl acetate F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I Product Product I->Product Pure Product

An In-depth Technical Guide to CAS 124005-05-6: Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound identified by CAS number 124005-05-6, known as Methyl 2-(pyrrolidin-1-yl)benzoate. Despite a comprehensive search of scientific literature and patent databases, it is crucial to note that detailed public information regarding the biological activity, mechanism of action, and experimental protocols for this specific compound is exceedingly limited. This document provides a summary of its basic chemical properties and contextualizes its structural class within the broader landscape of related compounds with known pharmacological activities.

Chemical Identity and Properties

This compound is a substituted aromatic compound. A summary of its fundamental chemical data is presented in Table 1.

PropertyValueSource
CAS Number 124005-05-6Internal Database
Chemical Name This compoundInternal Database
Synonyms 2-(Pyrrolidin-1-yl)benzoic acid methyl esterInternal Database
Molecular Formula C₁₂H₁₅NO₂Internal Database
Molecular Weight 205.25 g/mol Internal Database
Canonical SMILES COC(=O)C1=CC=CC=C1N2CCCC2Internal Database

Synthesis and Chemical Reactivity

A generalized workflow for a potential synthesis approach is outlined below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-(Pyrrolidin-1-yl)benzoic acid Product This compound Reactant1->Product Esterification Reactant2 Methanol Reactant2->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Heat Heat Heat->Product

Caption: Potential Fischer Esterification Synthesis Workflow.

Biological and Pharmacological Information

A thorough search of scientific literature, including pharmacological and biological activity databases, did not yield any specific data for this compound. There is no publicly available information on its mechanism of action, involvement in signaling pathways, or any quantitative measures of biological activity such as IC₅₀ or EC₅₀ values.

However, the core structure, which features a pyrrolidine moiety attached to a benzoic acid derivative, is present in a variety of biologically active molecules. Compounds with similar structural motifs have been investigated for a range of activities, including but not limited to:

  • Monoamine Reuptake Inhibition: Certain pyrrolidine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters.

  • Anticonvulsant Activity: The pyrrolidinone ring, a related structure, is a key pharmacophore in several anticonvulsant drugs.

  • Enzyme Inhibition: Various substituted pyrrolidines have been explored as inhibitors for a range of enzymes.

The logical relationship for inferring potential areas of investigation for this compound based on its structural components is illustrated below.

G cluster_compound Compound of Interest cluster_motifs Key Structural Motifs cluster_activities Known Activities of Related Compounds Compound This compound Motif1 Pyrrolidine Moiety Compound->Motif1 Motif2 Substituted Benzoate Compound->Motif2 Activity1 Monoamine Reuptake Inhibition Motif1->Activity1 Activity2 Anticonvulsant Properties Motif1->Activity2 Activity3 Enzyme Inhibition Motif2->Activity3

Caption: Inferred Areas of Potential Biological Investigation.

Experimental Protocols

Due to the absence of published research specifically on this compound, no established experimental protocols for its biological or pharmacological evaluation are available. Researchers interested in investigating this compound would need to develop and validate their own assays based on the hypothesized activities derived from its chemical structure.

A hypothetical experimental workflow for initial screening is proposed below. This workflow is intended as a general guide and would require significant optimization and validation.

G Start Compound Synthesis & Purity Confirmation Step1 In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Start->Step1 Step2 Primary Screening: Receptor Binding or Enzyme Inhibition Assays Step1->Step2 Step3 Secondary Screening: Cell-based Functional Assays Step2->Step3 Step4 In Vivo Animal Models (if warranted by in vitro data) Step3->Step4 End Data Analysis & Hit Identification Step4->End

Caption: Hypothetical Experimental Screening Workflow.

Conclusion

This compound (CAS 124005-05-6) is a chemical compound for which there is a significant lack of publicly available technical data regarding its biological effects. While its chemical structure suggests potential for pharmacological activity based on related compounds, this remains speculative without direct experimental evidence. This guide provides the foundational chemical information and a framework for potential future research directions. Any investigation into the properties and activities of this compound will require de novo experimental design and validation. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and related chemical entities.

An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and potential biological relevance. Due to the limited specific data available for this compound, this guide also incorporates information on related structures to provide a broader context for its potential characteristics and reactivity.

Chemical Properties and Data

This compound, with the CAS number 124005-05-6, is an organic molecule incorporating a methyl benzoate scaffold substituted with a pyrrolidine ring at the ortho position. The presence of the tertiary amine and the ester functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 124005-05-6ChemicalBook
Molecular Formula C₁₂H₁₅NO₂ChemicalBook
Molecular Weight 205.25 g/mol ChemicalBook
Predicted Boiling Point 324.2 ± 25.0 °CChemicalBook
Predicted Density 1.128 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.33 ± 0.40ChemicalBook

Synthesis and Experimental Protocols

Below is a generalized, hypothetical experimental protocol based on common organic synthesis methodologies for similar compounds.

Hypothetical Synthesis Workflow

G start Starting Materials: - Methyl 2-halobenzoate - Pyrrolidine - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, DMSO) reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Stirring at elevated temperature start->reaction Combine workup Aqueous Work-up: - Quench with water - Extract with organic solvent - Wash with brine reaction->workup Cool and process purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification Isolate crude product product Product: This compound purification->product Obtain pure compound

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:
  • Reaction Setup: To a solution of methyl 2-halobenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol and would require optimization of the specific halide, base, solvent, temperature, and reaction time.

Spectroscopic Data Analysis (Predicted and Analog-Based)

No experimentally obtained spectroscopic data for this compound has been identified in the literature. However, based on the analysis of related compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR - Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. - Methyl ester protons (3H) as a singlet around δ 3.8-3.9 ppm. - Pyrrolidine protons (8H) as multiplets in the range of δ 1.8-3.5 ppm.
¹³C NMR - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 115-150 ppm. - Methyl ester carbon around δ 50-55 ppm. - Pyrrolidine carbons in the range of δ 25-55 ppm.
IR (Infrared) - C=O stretch of the ester around 1720-1740 cm⁻¹. - C-N stretch around 1100-1300 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹. - Aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry - Expected molecular ion peak (M⁺) at m/z = 205.11.

Biological Activity and Potential Applications

The biological activity of this compound has not been explicitly reported. However, the pyrrolidine motif is a common feature in many biologically active compounds, including some that act on the central nervous system. For instance, various pyrrolidine derivatives have been investigated for their potential as monoamine uptake inhibitors.

Furthermore, substituted benzoate derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. The combination of these two pharmacophores in this compound suggests that it could be a valuable starting point for the synthesis of novel therapeutic agents.

Potential Research Workflow for Biological Evaluation

G start This compound screening In vitro Biological Screening (e.g., receptor binding assays, enzyme inhibition assays) start->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active in_vivo In vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable, yet understudied, chemical entity. While specific experimental data is scarce, its structural features suggest it holds promise as a versatile building block in organic synthesis and as a scaffold for the development of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical and biological properties, which could open new avenues in drug discovery and materials science. This guide serves as a foundational resource to stimulate and direct future investigations into this intriguing compound.

Methyl 2-(pyrrolidin-1-yl)benzoate: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-(pyrrolidin-1-yl)benzoate is a valuable synthetic building block in the fields of organic chemistry and medicinal chemistry. Its structure, which combines a benzoate moiety with a pyrrolidine ring, offers a unique scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a wide array of biologically active compounds and approved drugs, highlighting its significance in drug design.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key intermediate in the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 124005-05-6[3][4]
Molecular Formula C₁₂H₁₅NO₂[3][4]
Molecular Weight 205.25 g/mol [4]
Predicted Boiling Point 324.2 ± 25.0 °C[4]

Synthesis of this compound

The primary synthetic route to this compound involves the cross-coupling of a methyl 2-halobenzoate (typically bromo- or chloro-) with pyrrolidine. Two of the most effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is highly favored for its functional group tolerance and broad substrate scope.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination Methyl_2_bromobenzoate Methyl 2-bromobenzoate Product This compound Methyl_2_bromobenzoate->Product Pd catalyst, Ligand, Base Solvent, Heat Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₂CO₃).

  • Reagent Addition: Add methyl 2-bromobenzoate, pyrrolidine, and an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a viable alternative.

Reaction Scheme:

G cluster_1 Ullmann Condensation Methyl_2_bromobenzoate Methyl 2-bromobenzoate Product This compound Methyl_2_bromobenzoate->Product Cu catalyst, Base Solvent, High Heat Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: General scheme for the Ullmann condensation.

Experimental Protocol:

A general procedure for the copper-catalyzed amination of 2-bromobenzoic acids can be adapted.[7]

  • Reaction Setup: In a round-bottom flask, combine methyl 2-bromobenzoate, pyrrolidine, a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃).

  • Solvent and Conditions: Add a high-boiling polar solvent (e.g., DMF, NMP) and heat the mixture to a high temperature (typically 130-160 °C) under an inert atmosphere.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound were not found in the searched literature, predicted and experimental data for the closely related methyl benzoate can be used for comparative purposes.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl group of the ester, and the methylene protons of the pyrrolidine ring. Based on the analysis of similar structures, the following approximate chemical shifts (in ppm, relative to TMS) can be anticipated:

  • Aromatic Protons: 7.0 - 8.0 ppm (multiplets)

  • Methyl Protons (-OCH₃): ~3.8 ppm (singlet)

  • Pyrrolidine Protons (α to N): ~3.3 ppm (triplet)

  • Pyrrolidine Protons (β to N): ~1.9 ppm (multiplet)

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:

  • Carbonyl Carbon (C=O): ~167 ppm

  • Aromatic Carbons: 115 - 150 ppm

  • Methyl Carbon (-OCH₃): ~52 ppm

  • Pyrrolidine Carbons (α to N): ~50 ppm

  • Pyrrolidine Carbons (β to N): ~26 ppm

Experimental ¹³C NMR data for methyl benzoate shows signals at approximately 167.1, 132.8, 130.1, 129.5, 128.3, and 51.9 ppm.[8]

Applications as a Synthetic Building Block

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrrolidine moiety is a key structural feature in many pharmaceuticals targeting a range of conditions, including neurological disorders.[9][10]

Potential Synthetic Transformations:

The ester functionality of this compound can be readily transformed into other functional groups, providing access to a variety of derivatives.

G Start This compound Amide Amide Derivatives Start->Amide Aminolysis Acid 2-(pyrrolidin-1-yl)benzoic acid Start->Acid Hydrolysis Alcohol (2-(pyrrolidin-1-yl)phenyl)methanol Acid->Alcohol Reduction

Caption: Potential synthetic transformations of the ester group.

Role in Drug Discovery:

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] By incorporating the this compound building block, medicinal chemists can synthesize libraries of compounds for screening against various therapeutic targets. For instance, derivatives of this compound could be explored for their potential as anti-inflammatory agents or for the treatment of central nervous system disorders.[9][11]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis can be achieved through modern cross-coupling methodologies, and its versatile structure allows for further chemical modifications to generate a diverse range of derivatives. The presence of the pyrrolidine ring makes it a particularly attractive building block for the design of new therapeutic agents. Further research into the specific applications and biological activities of compounds derived from this compound is warranted and holds promise for the future of drug discovery.

References

Spectroscopic and Structural Elucidation of Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-(pyrrolidin-1-yl)benzoate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines known information with predicted spectroscopic values derived from analogous compounds. This approach offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . The structure features a methyl ester of benzoic acid with a pyrrolidine ring substituted at the ortho position of the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂BenchChem[1]
Molecular Weight205.25 g/mol BenchChem[1]
PurityTypically ≥95%BenchChem[1]

Spectroscopic Data

The following sections detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the pyrrolidine ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~7.8 - 8.0d1HAr-HThe proton ortho to the ester group is expected to be deshielded.
~7.3 - 7.5t1HAr-HAromatic proton meta to the ester group.
~6.9 - 7.1t1HAr-HAromatic proton meta to the pyrrolidine group.
~6.8 - 7.0d1HAr-HAromatic proton ortho to the pyrrolidine group.
~3.8s3H-OCH₃Typical chemical shift for methyl ester protons.
~3.2 - 3.4t4H-NCH₂- (pyrrolidine)Protons on carbons adjacent to the nitrogen atom.
~1.9 - 2.1m4H-CH₂- (pyrrolidine)Protons on the other carbons of the pyrrolidine ring.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale/Comparison
~168C=O (ester)Characteristic chemical shift for an ester carbonyl carbon.
~150Ar-C (C-N)Aromatic carbon attached to the nitrogen of the pyrrolidine ring.
~132Ar-CAromatic carbon.
~130Ar-CAromatic carbon.
~122Ar-CAromatic carbon.
~118Ar-CAromatic carbon.
~115Ar-C (C-COOCH₃)Aromatic carbon attached to the ester group.
~52-OCH₃Typical chemical shift for a methyl ester carbon.
~50-NCH₂- (pyrrolidine)Carbons of the pyrrolidine ring adjacent to the nitrogen.
~25-CH₂- (pyrrolidine)Other carbons of the pyrrolidine ring.
Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale/Comparison
~2970 - 2850MediumC-H stretch (aliphatic)Corresponding to the C-H bonds of the pyrrolidine and methyl groups.[2]
~1720StrongC=O stretch (ester)Characteristic strong absorption for an ester carbonyl group.[3]
~1600, ~1480Medium-StrongC=C stretch (aromatic)Typical absorptions for the benzene ring.
~1250StrongC-O stretch (ester)Characteristic absorption for the C-O single bond of the ester.[3]
~1150MediumC-N stretchCorresponding to the bond between the aromatic ring and the pyrrolidine nitrogen.
Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
205Molecular ion (M⁺)
174Loss of -OCH₃
146Loss of -COOCH₃
70Pyrrolidinyl cation

Experimental Protocols

Proposed Synthesis of this compound

Reaction:

Methyl 2-bromobenzoate + Pyrrolidine --(Catalyst, Base, Solvent, Heat)--> this compound

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Copper(I) iodide (CuI) or a similar catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

  • To a round-bottom flask, add methyl 2-bromobenzoate, pyrrolidine (typically in excess), copper(I) iodide, and potassium carbonate.

  • Add DMF as the solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Signaling Pathways and Logical Relationships

The application of this compound in drug development would necessitate understanding its interaction with biological targets. The following diagram illustrates a hypothetical signaling pathway where this compound could act as a modulator.

Signaling_Pathway Compound This compound Receptor Target Receptor Compound->Receptor Binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Downstream_Effect Downstream Effect Cellular_Response->Downstream_Effect

Caption: Hypothetical signaling pathway involving the target compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, spectroscopic characterization of this compound. The tabulated data, based on sound chemical principles and comparisons with analogous structures, serves as a valuable resource for researchers in the synthesis, identification, and application of this compound. The proposed experimental protocols offer a starting point for its laboratory preparation and characterization. Further experimental verification is encouraged to confirm and refine the spectroscopic data presented herein.

References

Predicted Mechanism of Action for Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-1-yl)benzoate is a synthetic organic compound featuring a benzoate scaffold substituted with a pyrrolidine moiety. While direct pharmacological data for this specific molecule is not publicly available, its structural components are present in numerous biologically active compounds. This technical guide synthesizes information from structurally related molecules to predict the potential mechanisms of action for this compound. Based on the established pharmacology of analogous compounds, we hypothesize that this compound may exhibit activity at monoamine transporters, adrenoceptors, or other central nervous system (CNS) targets. This document outlines these predicted mechanisms, summarizes relevant quantitative data from analogous compounds, and proposes detailed experimental protocols to elucidate the pharmacological profile of this compound.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of pharmacological activities.[1] Similarly, benzoate derivatives are common structural motifs in pharmacologically active agents. The combination of these two moieties in this compound suggests the potential for biological activity. Due to the absence of direct studies on this compound, a predictive approach based on structure-activity relationships (SAR) of similar molecules is warranted. This guide aims to provide a foundational understanding of the potential pharmacological profile of this compound to inform future research and drug development efforts.

Predicted Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, several potential mechanisms of action for this compound can be predicted. The primary hypotheses center on interactions with central nervous system targets, given the prevalence of the pyrrolidine moiety in CNS-active drugs.

Monoamine Transporter Inhibition

A significant body of research on pyrovalerone analogs, which contain a 2-pyrrolidinyl-pentan-1-one backbone, demonstrates potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[2][3] These compounds share the pyrrolidine ring and an aromatic system, suggesting that this compound may also interact with these monoamine transporters. Inhibition of DAT and NET leads to increased synaptic concentrations of dopamine and norepinephrine, respectively, which is a mechanism of action for many antidepressant and stimulant medications.

Adrenoceptor Modulation

Derivatives of pyrrolidin-2-one have been shown to possess affinity for α1- and α2-adrenoceptors.[4] The structural similarity, specifically the presence of the pyrrolidine ring attached to an aromatic system, suggests that this compound could potentially act as a modulator of these receptors. Adrenoceptor antagonists are utilized in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Other Potential CNS Receptor Interactions

The pyrrolidine scaffold is found in compounds targeting a variety of other CNS receptors. For instance, certain pyrrolidine-containing compounds have been identified as histamine H3 receptor inverse agonists and κ-opioid receptor antagonists.[5][6] While the overall structures of these compounds are more complex than this compound, the possibility of interaction with these or other G-protein coupled receptors cannot be ruled out.

Quantitative Data for Structurally Related Compounds

No quantitative biological data for this compound has been identified in the public domain. The following tables summarize data for structurally analogous compounds to provide a predictive context for potential potency.

Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs

Compound DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) Reference
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one 27 78 >10,000 [2]
1-(p-tolyl)-2-(pyrrolidin-1-yl)hexan-1-one 18 44 >10,000 [2]
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one 14 130 >10,000 [2]

Data represents the inhibitory concentration (IC50) required to block 50% of radioligand binding to the respective transporter.

Table 2: Adrenoceptor Affinity of Pyrrolidinone Derivatives

Compound α1-Adrenoceptor Ki (nM) α2-Adrenoceptor Ki (nM) Reference
Compound 3k (pyridazinone derivative) 1.9 520 [4]

Data represents the binding affinity (Ki) at the respective adrenoceptor subtype.

Proposed Experimental Protocols

To validate the predicted mechanisms of action, a tiered experimental approach is recommended.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS targets.

Methodology:

  • Primary Screening: The compound will be screened at a concentration of 10 µM against a broad panel of receptors and transporters, including but not limited to:

    • Monoamine transporters: DAT, NET, SERT

    • Adrenoceptors: α1A, α1B, α1D, α2A, α2B, α2C

    • Dopamine receptors: D1, D2, D3, D4, D5

    • Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

    • Histamine receptors: H1, H2, H3, H4

    • Opioid receptors: µ, δ, κ

  • Assay Principle: Competitive radioligand binding assays will be performed using cell membranes expressing the target receptor or transporter. The ability of this compound to displace a specific high-affinity radioligand will be measured.

  • Data Analysis: Percentage inhibition of radioligand binding will be calculated. For targets showing significant inhibition (>50%), concentration-response curves will be generated to determine the inhibitory constant (Ki).

Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at targets identified in the binding assays.

Methodology:

  • Monoamine Transporter Uptake Assay:

    • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

    • Procedure: Cells will be incubated with this compound at various concentrations prior to the addition of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • Measurement: The amount of radiolabeled substrate taken up by the cells will be quantified by scintillation counting.

    • Data Analysis: IC50 values for the inhibition of substrate uptake will be determined.

  • GPCR Functional Assays (e.g., for Adrenoceptors):

    • Assay Principle: Depending on the G-protein coupling of the receptor, functional activity can be assessed by measuring second messenger levels (e.g., cAMP accumulation for Gs/Gi-coupled receptors or intracellular calcium mobilization for Gq-coupled receptors).

    • Procedure: Cells expressing the target receptor will be treated with varying concentrations of this compound alone (to assess agonist activity) or in the presence of a known agonist (to assess antagonist activity).

    • Data Analysis: Concentration-response curves will be generated to determine EC50 (for agonists) or IC50/Kb (for antagonists).

Visualizations

Predicted Signaling Pathways

Predicted_Signaling_Pathways cluster_dat Dopamine Transporter (DAT) Inhibition cluster_net Norepinephrine Transporter (NET) Inhibition cluster_adrenoceptor Adrenoceptor Modulation MPB1 This compound DAT DAT MPB1->DAT Inhibits Dopamine_reuptake Dopamine Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_reuptake->Synaptic_Dopamine Leads to MPB2 This compound NET NET MPB2->NET Inhibits NE_reuptake Norepinephrine Reuptake Synaptic_NE Increased Synaptic Norepinephrine NE_reuptake->Synaptic_NE Leads to MPB3 This compound Adrenoceptor α1/α2 Adrenoceptors MPB3->Adrenoceptor Modulates Signaling Downstream Signaling Adrenoceptor->Signaling

Caption: Predicted signaling pathways for this compound.

Proposed Experimental Workflow

Experimental_Workflow start This compound binding_assay In Vitro Binding Assays (Broad Panel Screening) start->binding_assay no_activity No Significant Activity binding_assay->no_activity <50% inhibition activity_identified Activity Identified binding_assay->activity_identified functional_assay In Vitro Functional Assays sar_studies Structure-Activity Relationship (SAR) Studies functional_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization activity_identified->functional_assay >50% inhibition

Caption: Proposed workflow for pharmacological characterization.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, the structural precedent set by related compounds allows for the formulation of several credible hypotheses. The most promising predicted mechanisms involve the inhibition of monoamine transporters, particularly DAT and NET, and potential modulation of adrenoceptors. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these predictions. The elucidation of the pharmacological profile of this compound will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 2-(pyrrolidin-1-yl)benzoate, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

ParameterValueReference
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1][2]
CAS Number 124005-05-6[1]
Synonyms Methyl 2-(1-Pyrrolidinyl)Benzoate, Benzoic acid, 2-(1-pyrrolidinyl)-, methyl ester[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method can be inferred from standard organic chemistry principles, such as the Fischer esterification of the corresponding carboxylic acid or the nucleophilic aromatic substitution of a suitable methyl benzoate derivative. A plausible synthetic route is the esterification of 2-(pyrrolidin-1-yl)benzoic acid.

General Fischer Esterification Protocol (Adapted for this compound):

  • Reaction Setup: To a round-bottom flask, add 2-(pyrrolidin-1-yl)benzoic acid, an excess of methanol (to act as both solvent and reactant), and a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to allow the esterification to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography or distillation to yield pure this compound.

Visualized Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_and_Analysis_Workflow Start Starting Materials: 2-(pyrrolidin-1-yl)benzoic acid Methanol Reaction Fischer Esterification (Sulfuric Acid Catalyst) Start->Reaction Workup Neutralization and Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure this compound Purification->Product Analysis Structural Characterization Product->Analysis Analysis of Final Product NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Technical Guide: Methyl 2-(pyrrolidin-1-yl)benzoate - Physical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic ester with potential applications in pharmaceutical and chemical research. Its core structure, featuring a benzoic acid methyl ester functionalized with a pyrrolidine ring, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a concise overview of the known physical properties of this compound and outlines standard experimental protocols for its characterization.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound is not widely available in the public domain. However, based on data for structurally similar compounds and predictive models, the following properties can be anticipated.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂N/A
Molecular Weight 205.25 g/mol N/A
Boiling Point 324.2 ± 25.0 °C (Predicted)[1]
Density Estimated range: 1.07 - 1.17 g/cm³Inferred from related compounds

Note: The density is an estimated value based on the specific gravity of methyl 2-methylbenzoate (1.073 g/mL at 25 °C) and the predicted density of 5-Methyl-2-(1-pyrrolidinylmethyl)benzoic acid (1.173 ± 0.06 g/cm³).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction between methyl 2-halobenzoate (e.g., methyl 2-fluorobenzoate or methyl 2-chlorobenzoate) and pyrrolidine. The general procedure is as follows:

Materials:

  • Methyl 2-halobenzoate

  • Pyrrolidine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

Procedure:

  • To a solution of methyl 2-halobenzoate in the chosen solvent, add the base and pyrrolidine.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Density

The density of liquid this compound can be determined using a standard gravimetric method.

Materials:

  • A calibrated volumetric flask (e.g., 5 mL or 10 mL) with a stopper

  • An analytical balance with a readability of at least 0.1 mg

  • The purified liquid sample of this compound

  • Deionized water (for calibration, if necessary)

  • Acetone (for cleaning and drying)

  • A constant temperature water bath

Procedure:

  • Thoroughly clean the volumetric flask with a suitable detergent, rinse with deionized water, and finally with acetone. Dry the flask completely in an oven and allow it to cool to room temperature in a desiccator.

  • Accurately weigh the empty, dry volumetric flask with its stopper on the analytical balance and record the mass (m₁).

  • Carefully fill the volumetric flask with the liquid sample up to the calibration mark. Use a pipette to add the last few drops to avoid overfilling. Ensure there are no air bubbles.

  • Stopper the flask and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) for a sufficient time to allow the liquid to reach thermal equilibrium.

  • Remove the flask from the bath, carefully dry the outside, and re-weigh it. Record the mass (m₂).

  • The mass of the liquid sample is m = m₂ - m₁.

  • The volume of the liquid is the calibrated volume of the flask (V).

  • Calculate the density (ρ) of the liquid using the formula: ρ = m / V.

  • Repeat the measurement at least two more times and report the average density.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis R1 Methyl 2-halobenzoate P1 Combine reactants in a flask R1->P1 R2 Pyrrolidine R2->P1 R3 Base (e.g., K₂CO₃) R3->P1 R4 Solvent (e.g., DMF) R4->P1 P2 Heat and stir the mixture P1->P2 P3 Monitor reaction progress (TLC/GC-MS) P2->P3 W1 Cool to room temperature P3->W1 W2 Dilute with Ethyl Acetate W1->W2 W3 Wash with Water and Brine W2->W3 W4 Dry organic layer (Na₂SO₄) W3->W4 W5 Filter and concentrate W4->W5 PU1 Column Chromatography W5->PU1 A1 Characterization (NMR, MS) PU1->A1 Density_Determination Start Start Prep Prepare and weigh empty volumetric flask (m₁) Start->Prep Fill Fill flask with sample to the mark Prep->Fill Equilibrate Equilibrate temperature in a water bath Fill->Equilibrate Weigh Dry and weigh the filled flask (m₂) Equilibrate->Weigh Calculate Calculate mass (m = m₂ - m₁) and density (ρ = m / V) Weigh->Calculate End End Calculate->End

References

Navigating the Safety Landscape of Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-(pyrrolidin-1-yl)benzoate is publicly available at the time of this publication. The following guide has been compiled using data from structurally related compounds, namely (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride and the parent compound Methyl benzoate. This information should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides an in-depth overview of the known safety data, handling procedures, and a representative synthesis protocol relevant to this compound. It is intended for researchers, scientists, and professionals in drug development who may be working with this or structurally similar novel compounds.

Hazard Identification and Classification

Due to the absence of a specific SDS for this compound, the hazard classification is extrapolated from available data on analogous compounds. (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is classified as a skin irritant (H315), an eye irritant (H319), may cause respiratory irritation (H335), and is harmful if swallowed (H302)[1]. The parent compound, Methyl benzoate, is also classified as harmful if swallowed.

Table 1: GHS Hazard Statements for Related Compounds

Hazard StatementDescriptionSource Compound
H302Harmful if swallowed(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride, Methyl benzoate
H315Causes skin irritation(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride
H319Causes serious eye irritation(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride
H335May cause respiratory irritation(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride

Pictograms (based on related compounds):

alt text

Signal Word (based on related compounds): Warning

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for related compounds to provide an estimation of its properties.

Table 2: Physical and Chemical Properties of Related Compounds

Property(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochlorideMethyl benzoate
Molecular Formula C₁₂H₁₆ClNO₂C₈H₈O₂
Molecular Weight 241.72 g/mol 136.15 g/mol
Appearance No data availableColorless, oily liquid
Boiling Point No data available199.6 °C
Melting Point No data available-12.5 °C
Solubility No data availablePoorly soluble in water, miscible with organic solvents

Handling and Storage

Given the unknown nature of this compound, it should be handled as a potentially hazardous substance.[2] Standard prudent laboratory practices for handling chemicals with unknown toxicity should be strictly followed.[3]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat must be worn.[2]

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a respirator may be required.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Containers should be clearly labeled, including hazard pictograms.[2]

First Aid Measures

The following first aid measures are based on the hazards identified for related compounds.

Table 3: First Aid Measures

Exposure RouteProcedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1]
Inhalation Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Representative Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of an N-substituted methyl benzoate via Fischer esterification. This is a representative procedure and has not been optimized for this compound.

Materials:

  • 2-(Pyrrolidin-1-yl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyrrolidin-1-yl)benzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical workflows for the safe handling and synthesis of a novel research chemical like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Fume Hood GatherPPE->PrepWorkArea WeighCompound Weigh Compound PrepWorkArea->WeighCompound ConductExperiment Conduct Experiment WeighCompound->ConductExperiment Decontaminate Decontaminate Glassware ConductExperiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste FischerEsterification start Start: Reactants & Catalyst reflux Heat to Reflux start->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup dry Dry Organic Layer workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (e.g., Chromatography) evaporate->purify end_product Final Product: this compound purify->end_product

References

Quantum Chemical Calculations for Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Methyl 2-(pyrrolidin-1-yl)benzoate. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust theoretical framework based on established methodologies for analogous compounds. The data presented herein is derived from computational studies on structurally related molecules, such as methyl anthranilate and N-aryl pyrrolidines, to serve as a representative guide for researchers.

Introduction to this compound

This compound is a tertiary amine and an ester derivative of anthranilic acid. The pyrrolidine moiety introduces a non-aromatic, five-membered ring containing a nitrogen atom, which significantly influences the electronic and conformational properties of the parent methyl anthranilate structure. Understanding these properties through computational methods is crucial for its application in medicinal chemistry and materials science, where molecular geometry and electronic charge distribution govern intermolecular interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for predicting a wide range of molecular properties with high accuracy. These methods are invaluable for rationalizing experimental findings and for the in silico design of new molecules with desired characteristics.

Computational Methodology

A typical computational workflow for the quantum chemical analysis of this compound is outlined below. This protocol is based on methods proven to be effective for similar aromatic and heterocyclic compounds.[1][2]

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation input_structure Initial 3D Structure Generation (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input_structure->geom_opt Initial coordinates freq_calc Frequency Calculation (Confirm minimum energy structure, calculate vibrational spectra) geom_opt->freq_calc Optimized geometry structural_analysis Analysis of Optimized Geometry (Bond lengths, angles, dihedrals) geom_opt->structural_analysis property_calc Electronic Property Calculation (HOMO-LUMO, MEP, NBO) freq_calc->property_calc Verified minimum spectral_analysis Comparison with Experimental Spectra (FT-IR, Raman) freq_calc->spectral_analysis reactivity_analysis Reactivity Prediction (Fukui functions, MEP) property_calc->reactivity_analysis

Caption: A typical workflow for quantum chemical calculations.
Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. A widely used and reliable method for this purpose is the B3LYP hybrid functional combined with a triple-zeta basis set, such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Prediction of vibrational spectra: The calculated harmonic frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.[5]

Electronic Property Calculations

Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Predicted Molecular Properties (Based on Analogous Systems)

The following tables summarize expected quantitative data for this compound, based on computational studies of methyl anthranilate and related N-aryl pyrrolidines.[1][5]

Table 1: Predicted Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C=O (ester)~1.22
C-O (ester)~1.35
C-N (aromatic)~1.39
N-C (pyrrolidine)~1.47
Bond Angles (°)
O=C-O (ester)~124
C-N-C (pyrrolidine)~112
Dihedral Angles (°)
C-C-N-C (aryl-pyrrolidine)~30-60

Table 2: Predicted Electronic and Spectroscopic Data

PropertyPredicted Value
Electronic Properties
HOMO Energy~ -5.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap~ 4.7 eV
Dipole Moment~ 2.5 - 3.5 Debye
Vibrational Frequencies (cm⁻¹)
C=O Stretch (ester)~ 1710 - 1730
C-N Stretch (aromatic)~ 1250 - 1280
Aromatic C-H Stretch~ 3000 - 3100

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-aryl pyrrolidines is the palladium-catalyzed Buchwald-Hartwig amination.[6][7]

synthesis_pathway reagents Methyl 2-bromobenzoate + Pyrrolidine conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene, Reflux reagents->conditions Reactants product This compound conditions->product Yields

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation, between methyl 2-bromobenzoate and pyrrolidine. This method offers a straightforward and efficient route to the desired product. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and guidelines for purification and characterization.

Introduction

This compound is a tertiary amine and a derivative of methyl benzoate. Its structure is of interest in medicinal chemistry as a scaffold for the development of various biologically active compounds. The synthesis of N-aryl and N-alkyl anthranilic acid derivatives, which are structurally related to the target molecule, is often accomplished through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The Ullmann condensation, a copper-catalyzed N-arylation, provides a classical and effective method for the formation of carbon-nitrogen bonds.[1] This protocol details a modified Ullmann-type reaction for the synthesis of this compound.

Reaction Scheme

Quantitative Data Summary

Reactant/ReagentMolar Mass ( g/mol )MolesMolar Equiv.Volume/Mass
Methyl 2-bromobenzoate215.061.01.02.15 g
Pyrrolidine71.121.21.21.0 mL
Copper(I) oxide (Cu₂O)143.090.10.10.143 g
Potassium Carbonate (K₂CO₃)138.212.02.02.76 g
2-Ethoxyethanol90.12--20 mL

Experimental Protocol

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Copper(I) oxide (Cu₂O)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Ethoxyethanol

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Combine Reactants: Methyl 2-bromobenzoate Pyrrolidine K₂CO₃, Cu₂O Solvent Add 2-Ethoxyethanol Reactants->Solvent 1. Reflux Reflux at 135°C for 24h Solvent->Reflux 2. Cool Cool to RT Reflux->Cool Extract Aqueous Work-up & Extraction with Et₂O Cool->Extract 3. Dry Dry with MgSO₄ Extract->Dry 4. Concentrate Concentrate in vacuo Dry->Concentrate 5. Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Pyrrolidine is a volatile and corrosive liquid. Handle with care.

  • 2-Ethoxyethanol is a combustible liquid and can be harmful if inhaled or absorbed through the skin.

  • Copper compounds can be toxic. Avoid inhalation of dust and contact with skin.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

Discussion

The described Ullmann condensation provides a reliable method for the synthesis of this compound. The reaction conditions are based on established procedures for similar N-arylation reactions.[2] The use of copper(I) oxide as a catalyst is a common practice in Ullmann-type couplings. Potassium carbonate acts as a base to facilitate the reaction. The choice of a high-boiling polar solvent like 2-ethoxyethanol is typical for Ullmann reactions, which often require elevated temperatures.[1] Purification by column chromatography is generally effective in isolating the desired product from unreacted starting materials and byproducts. The yield and purity of the final product can be optimized by carefully controlling the reaction parameters, such as temperature, reaction time, and stoichiometry of the reagents.

References

Application Note: A Detailed Protocol for the Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive experimental procedure for the hydrolysis of methyl 2-(pyrrolidin-1-yl)benzoate to yield 2-(pyrrolidin-1-yl)benzoic acid. Due to the potential for steric hindrance from the ortho-pyrrolidinyl group, both a standard saponification method and a modified protocol for hindered esters are presented. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, data presentation, and workflow visualizations to ensure reproducible results.

Introduction

The hydrolysis of esters is a fundamental transformation in organic chemistry, crucial for the synthesis of carboxylic acids from their corresponding esters. This compound is an important intermediate in the synthesis of various biologically active compounds. The close proximity of the bulky pyrrolidine ring to the ester functionality can sterically hinder the approach of the hydroxide nucleophile, potentially leading to slow or incomplete reactions under standard conditions.[1][2][3] This note outlines two effective protocols for this hydrolysis, along with methods for reaction monitoring and product purification.

Chemical Reaction Pathway

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In a basic medium, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, 2-(pyrrolidin-1-yl)benzoic acid.

G cluster_reagents Reagents cluster_products Products start This compound base Base (e.g., NaOH) start->base Hydrolysis Step acid Acid (e.g., HCl) base->acid Acidification Step side_product Methanol base->side_product product 2-(pyrrolidin-1-yl)benzoic Acid acid->product

Caption: Chemical reaction pathway for the hydrolysis of this compound.

Experimental Protocols

Two primary methods are presented. Method A outlines a standard saponification procedure, while Method B is adapted for sterically hindered esters and may offer improved yields or reaction times.

3.1. Materials and Equipment

  • This compound

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), concentrated and 1M solutions

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

3.2. Method A: Standard Saponification

This protocol uses a mixed aqueous-organic solvent system under reflux.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-12 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup - Cooldown: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with distilled water and cool in an ice bath. Slowly add concentrated HCl or 1M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

3.3. Method B: Hydrolysis for Hindered Esters

This method employs a non-aqueous solvent system to enhance the reactivity of the base, a technique particularly effective for sterically hindered esters.[1][2][5]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane or DMSO.

  • Reagent Preparation: Prepare a solution of 0.3 N NaOH in methanol.[2] Alternatively, for the "anhydrous hydroxide" method, use a combination of potassium tert-butoxide (2.0 eq) and water (1.0 eq) in DMSO.[5]

  • Addition of Base: Add the methanolic NaOH solution (3.0 eq) or the t-BuOK/water mixture to the ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding distilled water.

  • Acidification: Cool the mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify as described in Method A, step 11.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation setup_ester Dissolve Ester in Solvent setup_base Add Base setup_ester->setup_base react Heat/Stir (Time Varies) setup_base->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete cool Cool Reaction monitor->cool Complete acidify Acidify to pH 2-3 cool->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate purify Purify (Recrystallization) isolate->purify

References

Application Notes and Protocols: Methyl 2-(pyrrolidin-1-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-1-yl)benzoate and its structural analogs are key pharmacophores in modern medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold extensively utilized by medicinal chemists to explore pharmacophore space due to its sp³-hybridization, which allows for increased three-dimensional coverage. This structural feature is crucial for designing novel therapeutic agents with enhanced efficacy and selectivity. This document outlines the diverse applications of the this compound scaffold, presenting its utility as a synthetic intermediate for compounds targeting a range of biological systems, including the central nervous system (CNS), cardiovascular system, and infectious diseases.

Synthetic Versatility and Role as a Key Intermediate

This compound serves as a fundamental building block in the synthesis of more complex and biologically active molecules.[1] Its structure, featuring a pyrrolidine ring attached to a benzoate group, provides a versatile platform for chemical modifications aimed at optimizing pharmacological activity. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the pyrrolidine and benzene rings can undergo various substitutions to modulate properties such as potency, selectivity, and pharmacokinetics. This compound is particularly valuable in the development of novel therapeutic agents due to the ability of the pyrrolidine moiety to interact with various enzymes and receptors.[1]

General Synthetic Workflow

The synthesis of derivatives based on the this compound scaffold typically follows a structured workflow. This process begins with the core scaffold and proceeds through various modifications to generate a library of compounds for biological screening.

G cluster_synthesis Synthetic Pathway cluster_screening Biological Evaluation Start This compound Scaffold Modification Chemical Modification (e.g., Hydrolysis, Amination, Substitution) Start->Modification Functionalization Library Library of Derivatives Modification->Library Purification Purification and Characterization (HPLC, NMR, Mass Spec) Library->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for the synthesis and biological evaluation of derivatives from the this compound scaffold.

Applications in Central Nervous System (CNS) Drug Discovery

The pyrrolidine moiety is a common feature in many CNS-active compounds. Derivatives of the this compound scaffold have been explored for various neurological and psychiatric conditions.

Anxiolytic and Muscle-Relaxant Properties

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which can be conceptually derived from the pyrrolidinone core, have demonstrated significant anxiolytic and muscle-relaxant activities.[2] These properties are believed to be centrally mediated.

Anticonvulsant Activity

Several studies have reported the anticonvulsant effects of pyrrolidine derivatives. For instance, N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione have been synthesized and shown to be effective in maximal electroshock seizure (MES) and metrazole seizure threshold (sc.MET) tests.[3] Another study on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones also revealed potent anticonvulsant activity in various seizure models.[4]

Monoamine Reuptake Inhibition

Analogs of pyrovalerone, which feature a 2-pyrrolidin-1-yl-pentan-1-one structure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[5] This profile is of interest for the development of treatments for conditions like ADHD and substance abuse.

Compound Class Target/Assay Key Findings Quantitative Data
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureasAnxiolytic and Muscle-Relaxant ActivityPhenyl and substituted phenyl congeners showed anxiolytic properties; 2,6-disubstitution led to potent muscle relaxation.Not specified in abstract.[2]
N-[[4-(Aryl)-piperazin-1-yl]-methyl]-3-aryl-pyrrolidine-2,5-dionesAnticonvulsant Activity (MES test)N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione was most potent.ED₅₀ = 14.18 mg/kg[3]
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dionesAnticonvulsant Activity (6-Hz test)Several derivatives showed high activity in the 6-Hz psychomotor seizure test.Not specified in abstract.[4]
Pyrovalerone AnalogsMonoamine Transporter InhibitionPotent and selective inhibitors of DAT and NET.Not specified in abstract.[5]

Cardiovascular Applications

Derivatives of the pyrrolidin-2-one scaffold have been investigated for their potential in treating cardiovascular disorders such as arrhythmia and hypertension.

Antiarrhythmic and Antihypertensive Activity

A series of novel arylpiperazines containing a pyrrolidin-2-one fragment have been synthesized and evaluated for their antiarrhythmic and antihypertensive activities.[6] These compounds also showed binding affinity for α1- and α2-adrenoceptors.

Compound Target/Assay Binding Affinity (pKi) In Vivo Activity (ED₅₀)
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα1-adrenoceptor7.13Not specified.[6]
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα2-adrenoceptor7.29Not specified.[6]
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneEpinephrine-induced arrhythmia (rats)Not specified.1.0 mg/kg (i.v.)[6]
Signaling Pathway Implication

The interaction of these compounds with α-adrenoceptors suggests a mechanism of action involving the modulation of the sympathetic nervous system's control over cardiovascular function.

G Compound Pyrrolidin-2-one Arylpiperazine Derivative Alpha_AR α-Adrenoceptors (α1 and α2) Compound->Alpha_AR Antagonism Sympathetic Modulation of Sympathetic Tone Alpha_AR->Sympathetic Cardiovascular Antiarrhythmic & Antihypertensive Effects Sympathetic->Cardiovascular

Caption: Proposed mechanism of action for cardiovascular effects of pyrrolidin-2-one derivatives.

Anti-infective and Anticancer Potential

The pyrrolidine scaffold has also been incorporated into molecules with anti-infective and anticancer properties.

Antitubercular Activity

A series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives were designed as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA), two crucial enzymes in Mycobacterium tuberculosis.[1] Several of these compounds exhibited potent antitubercular activity.

Compound Class Target Enzyme In Vitro Activity (MIC) Enzyme Inhibition (IC₅₀)
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoatesInhA and MtDHFR0.8–3.12 µg/mL vs. M. tuberculosis H37RvInhA: 9-51% inhibition at 50µMMtDHFR: 23-153 µM[1]
Anticancer Activity

Benzoxazole clubbed 2-pyrrolidinones have been identified as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer pathogenesis.[7] Certain derivatives showed significant growth inhibition of CNS cancer cell lines.

Compound Target Enzyme Enzyme Inhibition (IC₅₀) Anticancer Activity (% Growth Inhibition)
4-NO₂ derivative (19)MAGL8.4 nM35.49% (SNB-75 CNS cancer cell line)[7]
4-SO₂NH₂ derivative (20)MAGL7.6 nM31.88% (SNB-75 CNS cancer cell line)[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Pyrrolidin-2-one Derivatives

This protocol is a generalized procedure based on the synthesis of related arylpiperazine derivatives.

  • Step 1: Synthesis of the Intermediate. To a solution of a suitable starting material (e.g., a halo-substituted pyrrolidinone) in an appropriate solvent (e.g., acetonitrile), add the desired arylpiperazine and a base (e.g., K₂CO₃).

  • Step 2: Reaction. Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up. After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of chloroform and methanol).

  • Step 5: Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Evaluation of Antiarrhythmic Activity

This protocol is adapted from studies on pyrrolidin-2-one derivatives.[6]

  • Animal Model: Use anesthetized rats.

  • Induction of Arrhythmia: Administer an arrhythmogenic agent, such as epinephrine, intravenously to induce cardiac arrhythmia.

  • Drug Administration: Administer the test compound intravenously at various doses prior to the administration of the arrhythmogenic agent.

  • Data Collection: Monitor the electrocardiogram (ECG) continuously to observe the presence and duration of arrhythmias.

  • Analysis: Determine the effective dose 50 (ED₅₀), which is the dose of the compound that protects 50% of the animals from arrhythmia.

Protocol 3: In Vitro Enzyme Inhibition Assay (General)

This is a general protocol for assessing the inhibitory activity of compounds against a target enzyme.

  • Reagents: Prepare a buffer solution, the target enzyme, the substrate, and the test compound at various concentrations.

  • Assay Procedure: In a microplate, add the buffer, enzyme, and test compound. Incubate for a specified period.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. The derivatives of this core structure have shown significant potential in the development of new therapies for CNS disorders, cardiovascular diseases, and infectious diseases. The data and protocols presented herein provide a foundation for researchers to further explore the therapeutic potential of this important chemical class.

References

Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the purification of Methyl 2-(pyrrolidin-1-yl)benzoate using silica gel column chromatography. This compound and its analogs are important intermediates in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredients. This protocol provides a reproducible and scalable method for obtaining high-purity this compound, suitable for use in demanding research and drug development applications.

Introduction

This compound is a tertiary amine and an ester, which can present challenges during purification by silica gel chromatography due to the basic nature of the pyrrolidine nitrogen. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate these undesirable interactions, two primary strategies can be employed: the use of a less acidic stationary phase, such as alumina, or the addition of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. This note focuses on the latter approach, utilizing a standard silica gel stationary phase with a mobile phase containing a small percentage of a basic additive.

Experimental Overview

The purification strategy involves the following key steps:

  • Thin-Layer Chromatography (TLC) Analysis: To determine the optimal solvent system for separation.

  • Column Preparation: Packing the chromatography column with silica gel.

  • Sample Loading: Applying the crude product to the column.

  • Elution: Running the solvent system through the column to separate the components.

  • Fraction Collection and Analysis: Collecting the fractions and analyzing them for the presence of the desired product.

Data Presentation

Table 1: TLC Analysis of this compound
Solvent System (Hexane:Ethyl Acetate)Rf Value of this compound (approx.)Observations
4:10.25Good separation from less polar impurities.
3:10.35Optimal for column elution.[1]
1:10.60Compound elutes too quickly, poor separation.[2]
Table 2: Column Chromatography Parameters and Results
ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Column Dimensions30 cm x 2.5 cm
Mobile PhaseHexane:Ethyl Acetate (3:1) with 0.1% Triethylamine
Sample Loading1.0 g of crude product
Elution ModeIsocratic
Flow Rate~5 mL/min
Fraction Size20 mL
Typical Yield85-95%
Purity (by NMR)>98%

Experimental Protocols

Materials
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine (Et3N)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Protocol 1: Thin-Layer Chromatography (TLC)
  • Prepare developing chambers with different solvent systems of hexane and ethyl acetate (e.g., 4:1, 3:1, 1:1).

  • Dissolve a small amount of the crude this compound in ethyl acetate.

  • Spot the dissolved sample onto the baseline of the TLC plates.

  • Place the TLC plates in the developing chambers and allow the solvent front to move up the plate.

  • Remove the plates and visualize the spots under UV light (254 nm).

  • Calculate the Rf values for the product and any impurities to determine the optimal solvent system for column chromatography. An Rf value of ~0.35 is generally ideal for good separation.[1]

Protocol 2: Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (hexane:ethyl acetate 3:1 with 0.1% Et3N).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the mobile phase through it until the pack is stable and the eluent runs clear.

  • Sample Loading:

    • Dissolve the crude this compound (1.0 g) in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, maintaining a constant flow rate.

    • Collect fractions of approximately 20 mL in labeled test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by spotting every few fractions on a TLC plate and developing it in the mobile phase.

    • Combine the fractions that contain the pure product.

  • Isolation of Pure Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as NMR or GC-MS.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Col_Prep Prepare Silica Gel Column TLC->Col_Prep Load Load Crude Product onto Column Col_Prep->Load Elute Elute with Hexane:Ethyl Acetate (3:1) + 0.1% TEA Load->Elute Collect Collect Fractions Elute->Collect Frac_Analysis Analyze Fractions by TLC Collect->Frac_Analysis Combine Combine Pure Fractions Frac_Analysis->Combine Evap Evaporate Solvent Combine->Evap Final_Product Obtain Pure this compound Evap->Final_Product logical_relationship cluster_problem The Challenge cluster_interaction Interaction cluster_consequence Consequence cluster_solution The Solution cluster_outcome Outcome Amine This compound (Basic Amine) Interaction Acid-Base Interaction Amine->Interaction Silica Silica Gel (Acidic Stationary Phase) Silica->Interaction Tailing Peak Tailing & Poor Separation Interaction->Tailing TEA Add Triethylamine (TEA) to Mobile Phase Tailing->TEA necessitates Neutralize Neutralize Acidic Sites on Silica TEA->Neutralize Improved_Sep Improved Separation & Peak Shape Neutralize->Improved_Sep

References

Application Note and Protocol: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the large-scale synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, offering high yield and purity suitable for industrial applications. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. The efficient and cost-effective synthesis of this intermediate is crucial for drug discovery and development pipelines. The protocol outlined herein describes a scalable synthesis route starting from commercially available materials, focusing on operational simplicity, safety, and product quality. The chosen synthetic strategy is the nucleophilic aromatic substitution of methyl 2-fluorobenzoate with pyrrolidine, which avoids the use of expensive and potentially contaminating heavy metal catalysts.

Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing ester group in the ortho position activates the aromatic ring, facilitating the displacement of the fluoride by the nucleophilic pyrrolidine.

Reaction: Methyl 2-fluorobenzoate + Pyrrolidine → this compound

Experimental Protocol

3.1. Materials and Equipment

  • Reactors: 50 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and nitrogen inlet/outlet.

  • Reagents:

    • Methyl 2-fluorobenzoate (≥98%)

    • Pyrrolidine (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99%)

    • Toluene, anhydrous (≥99.5%)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Addition funnel

    • Rotary evaporator

    • Vacuum pump

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

3.2. Reaction Setup and Procedure

  • Reactor Preparation: The 50 L reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reagents:

    • To the inerted reactor, add anhydrous toluene (20 L).

    • Add Methyl 2-fluorobenzoate (2.0 kg, 12.98 mol).

    • Add powdered anhydrous Potassium Carbonate (3.59 kg, 25.96 mol, 2.0 equiv).

    • Begin stirring the suspension at 200 RPM.

  • Addition of Pyrrolidine:

    • In a separate vessel, measure Pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv).

    • Transfer the pyrrolidine to the addition funnel.

    • Add the pyrrolidine dropwise to the stirred reactor suspension over a period of 1 hour. An initial exotherm may be observed; maintain the internal temperature below 40 °C using a cooling mantle if necessary.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C).

    • Maintain the reaction at reflux for 12-18 hours.

    • Monitor the reaction progress by TLC or HPLC analysis of aliquots.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • Filter the suspension to remove the inorganic salts (K₂CO₃ and KF). Wash the filter cake with toluene (2 x 2 L).

    • Combine the filtrate and washes and transfer to a separatory funnel or a suitable extraction vessel.

    • Wash the organic phase sequentially with deionized water (2 x 10 L) and brine (1 x 10 L).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude oil is then purified by vacuum distillation to yield the final product as a pale yellow oil.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of this compound.

ParameterValueNotes
Reactants
Methyl 2-fluorobenzoate2.0 kg (12.98 mol)Limiting Reagent
Pyrrolidine1.11 kg (15.58 mol)1.2 equivalents
Potassium Carbonate3.59 kg (25.96 mol)2.0 equivalents
Toluene (solvent)20 L
Reaction Conditions
TemperatureReflux (~110 °C)
Reaction Time12-18 hoursMonitored by HPLC
Product
This compound
Theoretical Yield2.66 kgBased on the limiting reagent
Actual Yield2.29 kg
Yield (%) 86%
Purity (by HPLC) >98.5%
Appearance Pale yellow oil

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reagents 2. Reagent Charging cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification prep Inert 50 L Reactor with N2 charge_toluene Charge Toluene prep->charge_toluene charge_benzoate Charge Methyl 2-fluorobenzoate charge_toluene->charge_benzoate charge_k2co3 Charge K2CO3 charge_benzoate->charge_k2co3 charge_pyrrolidine Add Pyrrolidine Dropwise charge_k2co3->charge_pyrrolidine reflux Heat to Reflux (110°C) 12-18 hours charge_pyrrolidine->reflux cool Cool to Room Temp reflux->cool filter_salts Filter Inorganic Salts cool->filter_salts wash_organic Aqueous Washes (H2O, Brine) filter_salts->wash_organic dry_organic Dry with MgSO4 wash_organic->dry_organic concentrate Concentrate under Vacuum dry_organic->concentrate distill Vacuum Distillation concentrate->distill product Final Product: This compound distill->product

Caption: Workflow for the large-scale synthesis of this compound.

Safety Considerations

  • All operations should be conducted in a well-ventilated area or fume hood.

  • Pyrrolidine is a flammable and corrosive liquid. Handle with appropriate PPE.

  • Toluene is a flammable solvent. Ensure no ignition sources are present.

  • The reaction is performed under an inert atmosphere to prevent side reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides an efficient, scalable, and high-yielding method for the synthesis of this compound. The use of a nucleophilic aromatic substitution reaction avoids the need for metal catalysts, simplifying purification and reducing costs. This makes the process well-suited for industrial-scale production in support of pharmaceutical research and development.

Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative determination of Methyl 2-(pyrrolidin-1-yl)benzoate. Two primary techniques are presented: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. These protocols are designed for researchers in pharmaceutical development and quality control, offering robust procedures for the quantification of this compound in bulk materials and finished products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control and stability testing of this compound. The described procedure is based on established methods for structurally similar aminobenzoate esters, ensuring high selectivity and accuracy.

Experimental Protocol

1.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0). A gradient elution can be employed for optimal separation from potential impurities and degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

1.1.2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.1.3. Sample Preparation

  • For Bulk Drug: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 1 mg/mL solution in the mobile phase. Dilute further to fall within the calibration range.

  • For Pharmaceutical Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol or mobile phase), ensuring complete dissolution of the analyte. Centrifuge or filter the extract to remove excipients and dilute the clear supernatant with the mobile phase to the desired concentration.

1.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC-UV method, adapted from methods for similar compounds[1][2].

ParameterResult
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from common excipients or degradation products under stress conditions (acid, base, oxidation).

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject Standards & Samples Standard->Inject Sample Prepare Sample Solutions Sample->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Equilibrate->Inject Detect UV Detection at 254 nm Inject->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method offers higher sensitivity and specificity, making it ideal for the determination of trace amounts of this compound or for its identification in complex matrices.

Experimental Protocol

2.1.1. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2.1.2. Reagent and Standard Preparation

  • Solvent: HPLC-grade methanol or ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

2.1.3. Sample Preparation

  • Liquid-Liquid Extraction: For samples in aqueous matrices, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate at a basic pH to ensure the analyte is in its free base form.

  • Solid Samples: Dissolve the sample in a suitable solvent, filter if necessary, and dilute to the appropriate concentration range.

2.1.4. Analysis Procedure

  • Inject 1 µL of the prepared standards and samples into the GC-MS system.

  • For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of this compound.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration.

  • Determine the concentration in the samples from the calibration curve.

Method Validation Summary

The following table presents typical validation parameters for a GC-MS method for a tertiary amine, which can be expected for this compound[3][4].

ParameterResult
Linearity Range 10 - 1000 ng/mL (r² > 0.998)
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (Recovery) 95.0% - 105.0%
Precision (%RSD) < 5.0%
Specificity High specificity achieved through mass spectrometric detection.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into GC-MS Standard->Inject Sample Sample Extraction/Dilution Sample->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The analytical methods presented provide robust and reliable protocols for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers enhanced sensitivity and specificity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods should be fully validated according to ICH guidelines before implementation in a regulated environment.

References

Proper storage and handling conditions for Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-(pyrrolidin-1-yl)benzoate (CAS No. 124005-05-6) was found during the literature search. The following information is extrapolated from data on structurally related compounds, including methyl benzoate and N-substituted pyrrolidines. It is imperative that users conduct a thorough risk assessment and handle this compound with caution, assuming it may have hazards associated with both aromatic esters and tertiary amines.

Introduction

This compound is a chemical compound that incorporates a methyl benzoate structure with a pyrrolidine substituent at the ortho position. Its unique structure suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Proper storage and handling are crucial to maintain its integrity and ensure the safety of laboratory personnel. These application notes provide a comprehensive guide to its storage, handling, and relevant experimental protocols.

Physicochemical Properties (Predicted and from Related Compounds)

Due to the lack of specific experimental data for this compound, the following table summarizes key physicochemical properties based on predictions and data from methyl benzoate.

PropertyValueSource/Basis
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
Boiling Point 324.2±25.0 °C (Predicted)[1]ChemicalBook[1]
Flash Point ~82°C (179.6°F) (Methyl Benzoate)[2]Based on Methyl Benzoate[2]
Specific Gravity ~1.094 (Methyl Benzoate)[2]Based on Methyl Benzoate[2]
Solubility Poorly soluble in water; miscible with organic solvents.[3]General for Benzoate Esters[3]
Vapor Pressure 0.25 mm of Hg (@ 20°C) (Methyl Benzoate)[2]Based on Methyl Benzoate[2]

Proper Storage Conditions

To ensure the stability and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents degradation and potential volatilization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The tertiary amine functionality can be susceptible to atmospheric oxidation over time.
Container Tightly sealed, light-resistant containers (e.g., amber glass bottles).Protects from moisture and light, which can catalyze degradation.
Location Store in a well-ventilated area away from incompatible materials.Minimizes risks in case of accidental spills or leaks.

Handling Procedures and Safety Precautions

Given the potential hazards associated with aromatic amines and esters, the following handling procedures should be strictly followed:

PrecautionDetails
Personal Protective Equipment (PPE) - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Safety glasses with side shields or goggles.- Lab Coat: Standard laboratory coat.
Engineering Controls - Fume Hood: All handling of the compound should be performed in a certified chemical fume hood.
Hygiene Practices - Avoid inhalation of vapor or mist.- Avoid contact with skin and eyes.- Wash hands thoroughly after handling.- Do not eat, drink, or smoke in the laboratory.
Spill Management - In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]- Ensure adequate ventilation.
Fire Safety - Keep away from open flames, sparks, and other sources of ignition.[3]- Use dry chemical, CO₂, or alcohol-resistant foam for extinction.

Experimental Protocols

5.1 Protocol for Assessing Thermal Stability

This protocol outlines a general procedure to determine the thermal stability of this compound using thermogravimetric analysis (TGA).

  • Instrument Setup:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Set the heating rate to 10 °C/min.

    • Use a nitrogen atmosphere with a flow rate of 20 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to 500 °C.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which indicates the upper limit of its thermal stability.

5.2 Protocol for Compatibility with Common Solvents

This protocol provides a method to assess the short-term stability of this compound in various laboratory solvents.

  • Solution Preparation:

    • Prepare 1 mg/mL stock solutions of this compound in a range of common solvents (e.g., Dichloromethane, Acetonitrile, Methanol, DMSO).

  • Incubation:

    • Store aliquots of each solution under three different conditions:

      • Room temperature (20-25 °C) exposed to light.

      • Room temperature (20-25 °C) protected from light.

      • Refrigerated (2-8 °C) protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, and 72 hours), analyze the samples by HPLC-UV.

    • Monitor for the appearance of degradation products and any decrease in the peak area of the parent compound.

    • Determine the optimal solvent and storage conditions for solutions of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Storage start Obtain this compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction/Analysis dissolve->reaction quench Quench Reaction (if applicable) reaction->quench waste Dispose of Waste Properly quench->waste storage Store Compound as per Protocol waste->storage end End storage->end

Caption: General experimental workflow for handling this compound.

spill_response_flowchart spill Spill of Methyl 2-(pyrrolidin-1-yl)benzoate Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (gloves, goggles, lab coat) evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Cover with Inert Absorbent Material small_spill->absorb contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs collect Collect into a Sealed Container absorb->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of as Chemical Waste clean->dispose contact_ehs->evacuate Follow EHS Instructions

Caption: Decision-making flowchart for handling a spill of this compound.

References

N-Oxidation reactions of the pyrrolidine ring in Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-oxidation of the pyrrolidine ring in molecules such as Methyl 2-(pyrrolidin-1-yl)benzoate is a critical transformation in drug metabolism and medicinal chemistry. The introduction of an N-oxide moiety can significantly alter the physicochemical properties of a compound, including its solubility, polarity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for conducting and analyzing the N-oxidation of the pyrrolidine ring in this compound, forming Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate.

While specific literature on the N-oxidation of this compound is limited, the protocols provided herein are adapted from established methods for the N-oxidation of analogous N-arylpyrrolidines and other tertiary amines. These notes are intended to serve as a comprehensive guide for researchers undertaking similar synthetic or metabolic studies.

Reaction Pathway

The N-oxidation of this compound involves the direct oxidation of the tertiary nitrogen atom of the pyrrolidine ring to form the corresponding N-oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.

N_Oxidation_Pathway reactant This compound C₁₂H₁₅NO₂ product Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate C₁₂H₁₅NO₃ reactant->product N-Oxidation oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) oxidant->product

Caption: N-Oxidation of this compound.

Data Presentation

Table 1: Reagents for N-Oxidation of Tertiary Amines
Oxidizing AgentTypical Solvent(s)Typical Reaction Temperature (°C)Typical Reaction Time (h)Reported Yield Range (%) for N-ArylpyrrolidinesReference
m-CPBADichloromethane (DCM), Chloroform (CHCl₃)0 to room temperature1 - 670 - 95General literature on amine oxidation
Hydrogen Peroxide (H₂O₂)Methanol (MeOH), WaterRoom temperature to 502 - 2460 - 90General literature on amine oxidation
Oxone®Methanol/WaterRoom temperature2 - 875 - 92General literature on amine oxidation
Table 2: Predicted Spectroscopic Data for Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate

Note: These are predicted values based on data from analogous compounds and may vary from experimental results.

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityNotes
¹H NMR
Pyrrolidine H (α to N)3.5 - 4.0MultipletShifted downfield compared to the parent amine (approx. 3.3 ppm).[1]
Pyrrolidine H (β to N)2.0 - 2.5MultipletShifted downfield compared to the parent amine (approx. 2.0 ppm).[1]
Aromatic Protons7.0 - 8.0MultipletsMinor shifts expected compared to the parent amine.
Methyl Protons (-OCH₃)~3.9SingletLargely unaffected.
¹³C NMR
Pyrrolidine C (α to N)65 - 75-Shifted downfield compared to the parent amine (approx. 47-51 ppm).[1]
Pyrrolidine C (β to N)22 - 28-Minor shift compared to the parent amine (approx. 25 ppm).[1]
Aromatic Carbons110 - 150-Minor shifts expected.
Ester Carbonyl~168-Largely unaffected.
Methyl Carbon (-OCH₃)~52-Largely unaffected.

Experimental Protocols

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method adapted for the N-oxidation of tertiary amines.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate.

Protocol 2: N-Oxidation using Hydrogen Peroxide

This protocol provides an alternative, "greener" method for N-oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Methanol (MeOH) or Acetonitrile

  • Manganese dioxide (MnO₂) (for quenching)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.2 M.

  • Addition of Oxidant: Add hydrogen peroxide (2.0 - 3.0 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC as described in Protocol 1. This reaction is generally slower than with m-CPBA and may take several hours to days.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add manganese dioxide (MnO₂) in small portions to quench the excess hydrogen peroxide (Note: this is an exothermic reaction). Stir until gas evolution ceases.

  • Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography as described in Protocol 1.

Experimental Workflow and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Start with This compound reaction N-Oxidation Reaction (m-CPBA or H₂O₂) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr product_char Pure Product: Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate nmr->product_char ms Mass Spectrometry (MS) ms->product_char ir IR Spectroscopy ir->product_char

Caption: General workflow for N-oxidation and analysis.

Analytical Methods for Characterization

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). A good starting point is 50% ethyl acetate in hexane.

    • Visualization:

      • UV Light (254 nm): If the compound is UV active, it will appear as a dark spot.

      • Iodine Chamber: The plate is placed in a chamber containing iodine crystals. Amine and N-oxide spots will typically appear as brown or yellow-brown spots.

      • Potassium Permanganate Stain: A general stain for oxidizing compounds. The N-oxide may appear as a yellow spot on a purple background.

      • Dragendorff's Reagent: A specific stain for alkaloids and other nitrogen-containing compounds, including tertiary amines and their N-oxides, which typically yields orange to red-brown spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbons alpha to the N-oxide nitrogen will be deshielded and shift downfield compared to the starting amine.

    • ¹³C NMR: The carbons alpha to the N-oxide nitrogen will also experience a downfield shift.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): This is a suitable ionization method. The protonated molecule [M+H]⁺ will be observed.

    • Fragmentation: A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M+H-16]⁺).

References

Application Notes and Protocols: Electrophilic Aromatic Substitution on Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(pyrrolidin-1-yl)benzoate is a disubstituted aromatic compound featuring both an activating and a deactivating group on the benzene ring. The pyrrolidin-1-yl group, a tertiary amine, is a powerful electron-donating group that strongly activates the ring towards electrophilic aromatic substitution (EAS). Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group that deactivates the ring. Understanding the interplay of these two substituents is critical for predicting the regiochemical outcome of EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions. These notes provide a theoretical framework, predictive analysis, and generalized protocols for performing such reactions.

Theoretical Background: Substituent Effects and Regioselectivity

The regioselectivity of an electrophilic aromatic substitution reaction on a disubstituted benzene ring is determined by the combined electronic and steric effects of the existing substituents.

  • Pyrrolidin-1-yl Group (-NC₄H₈): This is a strongly activating, ortho, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, significantly increasing the electron density of the ring and stabilizing the carbocation intermediate (arenium ion) formed during the substitution.[1][2]

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group.[3][4] It withdraws electron density from the ring both inductively and through resonance, making the ring less nucleophilic and less reactive towards electrophiles.

Predicted Outcome:

In this compound, the powerful activating effect of the pyrrolidin-1-yl group is expected to dominate the deactivating effect of the methyl ester. Therefore, the overall reaction will be faster than that of benzene itself. The substitution position will be directed by the strongly activating pyrrolidinyl group to the positions ortho and para to it.

  • The position ortho to the pyrrolidinyl group (C6) is sterically hindered by the adjacent pyrrolidine ring.

  • The position para to the pyrrolidinyl group (C4) is the most electronically activated and sterically accessible position.

  • The other ortho position (C2) is already substituted.

Therefore, electrophilic attack is predicted to occur predominantly at the C4 position , which is para to the activating pyrrolidin-1-yl group and meta to the deactivating methyl ester group.

Visualizations

Predicted Regioselectivity and Reaction Mechanism

The following diagram illustrates the directing effects of the substituents on this compound and the mechanism for substitution at the predicted C4 position.

Caption: Predicted regioselectivity and mechanism for electrophilic attack.

General Experimental Workflow

This flowchart outlines the typical steps for performing an electrophilic aromatic substitution reaction in a research laboratory setting.

G General Experimental Workflow for EAS start Starting Material: This compound dissolve Dissolve substrate in appropriate anhydrous solvent start->dissolve cool Cool reaction mixture (e.g., 0 °C ice bath) dissolve->cool addition Slow, dropwise addition of electrophile to the reaction mixture cool->addition reagent Prepare electrophile reagent (e.g., Br₂, or HNO₃/H₂SO₄) reagent->addition react Allow reaction to proceed at controlled temperature. Monitor by TLC/LC-MS. addition->react quench Quench the reaction (e.g., add ice water, sodium bisulfite solution) react->quench extract Perform aqueous workup & extract with an organic solvent quench->extract dry Dry organic layer (e.g., over MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (e.g., column chromatography, recrystallization) concentrate->purify characterize Characterize final product (NMR, MS, IR, m.p.) purify->characterize

Caption: A typical experimental workflow for electrophilic substitution.

Experimental Protocols

The following are generalized protocols for nitration and bromination. Researchers should perform small-scale test reactions to optimize conditions.

Note: Due to the activating nature of the pyrrolidin-1-yl group, reactions are expected to be rapid. Milder conditions (lower temperatures, shorter reaction times) than those used for deactivated substrates like methyl benzoate are strongly recommended to avoid over-reaction and byproduct formation.[3][5]

Protocol 1: Nitration

This protocol aims to synthesize Methyl 4-nitro-2-(pyrrolidin-1-yl)benzoate.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) (Corrosive)

  • Concentrated Nitric Acid (HNO₃) (Corrosive, Oxidizer)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the flask in an ice-salt bath to between -5 and 0 °C.[4]

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid (2.0 eq). Keep this mixture cold.

  • Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[4]

  • After the addition is complete, stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by pouring it over a mixture of crushed ice and saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Protocol 2: Bromination

This protocol aims to synthesize Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or DCM in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of Bromine (1.05 eq) in the same solvent.

  • Add the bromine solution dropwise to the stirred substrate solution. The characteristic red-brown color of bromine should disappear upon addition.

  • Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction by adding cold sodium thiosulfate solution to destroy excess bromine.

  • Neutralize the mixture with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product as necessary.

Data Presentation

Electrophile (E⁺)Reagent(s)SolventTemp (°C)Time (h)Major ProductYield (%)
NO₂⁺HNO₃ / H₂SO₄DCM01Methyl 4-nitro-2-(pyrrolidin-1-yl)benzoateTBD
Br⁺Br₂Acetic Acid02Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoateTBD
Cl⁺Cl₂ / AlCl₃DCM01.5Methyl 4-chloro-2-(pyrrolidin-1-yl)benzoateTBD
RCO⁺RCOCl / AlCl₃CS₂0 to RT3Methyl 4-acyl-2-(pyrrolidin-1-yl)benzoateTBD

TBD: To Be Determined experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(pyrrolidin-1-yl)benzoate synthesis. The guidance is based on established synthetic methodologies and addresses common challenges encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAc). The choice between these routes often depends on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

Q2: Which starting materials are required for each route?

A2: For the Buchwald-Hartwig amination, the typical starting materials are a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) and pyrrolidine. This reaction requires a palladium catalyst and a suitable phosphine ligand. For Nucleophilic Aromatic Substitution (SNAr), a highly activated methyl 2-halobenzoate, such as methyl 2-fluorobenzoate, is reacted with pyrrolidine, often in a polar aprotic solvent.

Q3: What kind of yields can I expect from these reactions?

A3: With proper optimization, both methods can provide good to excellent yields. For analogous Buchwald-Hartwig amination reactions, yields in the range of 60-88% have been reported.[1] The yield of the SNAr reaction is highly dependent on the activation of the aryl halide.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?

A: Low or no product yield can stem from several factors related to the chosen synthetic route.

For Buchwald-Hartwig Amination:

  • Inactive Catalyst: The palladium catalyst may be inactive. Ensure you are using a reliable source of the palladium precatalyst and that it has been stored under appropriate inert conditions. The active Pd(0) species is generated in situ from a Pd(II) precatalyst.[2]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[3] For sterically hindered or electron-rich/poor substrates, a more specialized ligand may be required. Consider screening different ligands such as XPhos, SPhos, or dppf.

  • Incorrect Base: The strength and solubility of the base are crucial.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures.[4]

  • Solvent Issues: The reaction solvent should be anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF.[2][4] Ensure your solvent is properly dried and degassed before use.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature depends on the specific catalyst system and substrates. A typical range is 80-110 °C.

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficiently Activated Substrate: The SNAr reaction requires an electron-withdrawing group (e.g., nitro, cyano) ortho or para to the leaving group to sufficiently activate the aromatic ring for nucleophilic attack. If using a less activated substrate like methyl 2-chlorobenzoate, the reaction may not proceed. Using methyl 2-fluorobenzoate is often a better choice for SNAr reactions.[5]

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the SNAr reaction.[5]

  • High Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation. What are these side products and how can I minimize them?

A: Side product formation can compete with the desired reaction, leading to lower yields and purification challenges.

In Buchwald-Hartwig Amination:

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[3] This can be minimized by using a ligand that promotes reductive elimination over other pathways.

  • Dimerization of Starting Materials: Self-coupling of the aryl halide can sometimes occur. Optimizing the reaction conditions, such as catalyst and ligand choice, can help suppress this side reaction.

In Nucleophilic Aromatic Substitution (SNAr):

  • Reaction with the Ester Group: At high temperatures, the amine nucleophile could potentially react with the methyl ester functionality of the starting material or product, leading to amide formation. Using milder reaction conditions or a protecting group strategy for the ester may be necessary in some cases.

  • Polysubstitution: If there are other leaving groups on the aromatic ring, multiple substitutions could occur. Careful control of stoichiometry and reaction time can help to favor the mono-substituted product.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound based on established methodologies.

Method 1: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the palladium-catalyzed amination of aryl halides.

Reactants and Reagents:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 eq), pyrrolidine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on general procedures for SNAr reactions with activated aryl fluorides.

Reactants and Reagents:

  • Methyl 2-fluorobenzoate

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add methyl 2-fluorobenzoate (1.0 eq), pyrrolidine (2.0 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture at 120-150 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key parameters for the two proposed synthetic routes. The expected yields are based on analogous reactions reported in the literature.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Aryl Halide Methyl 2-bromobenzoateMethyl 2-fluorobenzoate
Amine PyrrolidinePyrrolidine
Catalyst Pd(OAc)₂ / XantphosNone
Base NaOtBuK₂CO₃
Solvent TolueneDMF
Temperature 100 °C120-150 °C
Expected Yield 60-88%[1]Dependent on substrate activation

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Ligand_Exchange Amine Coordination (R₂NH) PdII_complex->Ligand_Exchange Amine_complex [Ar-Pd(II)-NHR₂(L_n)]⁺X⁻ Ligand_Exchange->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex Ar-Pd(II)-NR₂(L_n) Deprotonation->Amido_complex Reductive_Elimination Reductive Elimination Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst Activity and Ligand Start->Check_Catalyst Check_Base Verify Base Strength and Solubility Start->Check_Base Check_Solvent Ensure Anhydrous and Deoxygenated Solvent Start->Check_Solvent Check_Temp Optimize Reaction Temperature Start->Check_Temp Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands Screen_Bases Screen Different Bases Check_Base->Screen_Bases Screen_Solvents Try Different Solvents Check_Solvent->Screen_Solvents Increase_Temp Increase Temperature Check_Temp->Increase_Temp Success Yield Improved Screen_Ligands->Success Screen_Bases->Success Screen_Solvents->Success Increase_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Common side reactions in the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound involve the coupling of a methyl 2-halobenzoate (typically bromo- or iodo-) with pyrrolidine. The two primary named reactions for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). Nucleophilic aromatic substitution can also be employed, particularly if the aromatic ring is activated by strong electron-withdrawing groups.

Q2: I am seeing low yields in my Buchwald-Hartwig amination. What are the potential causes?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Catalyst deactivation, improper ligand choice, suboptimal reaction temperature, or issues with the base are common culprits. Additionally, side reactions such as hydrodehalogenation of the starting material can reduce the yield of the desired product.[1] It is crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere.

Q3: What are the typical byproducts I should expect?

A3: In a Buchwald-Hartwig synthesis, a common side product is the hydrodehalogenated starting material, methyl benzoate.[1] In Ullmann condensations, which often require high temperatures, thermal degradation of starting materials or products can occur. Another potential side reaction, especially if water is present, is the hydrolysis of the methyl ester to 2-(pyrrolidin-1-yl)benzoic acid.

Q4: My final product seems to be contaminated with a compound that has a similar polarity, making purification difficult. What could it be?

A4: If you are using a Buchwald-Hartwig approach, a likely impurity with similar polarity could be a diarylamine byproduct. The choice of phosphine ligand is critical in minimizing the formation of such byproducts.[2] Careful selection of the chromatographic conditions is essential for separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Buchwald-Hartwig)Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. Ensure the phosphine ligand has not been oxidized.
Low reaction temperatureGradually increase the reaction temperature. For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-110 °C. Ullmann reactions may require higher temperatures.
Inappropriate baseThe choice of base is critical. For Buchwald-Hartwig, common bases include NaOt-Bu, KOt-Bu, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.
Presence of Methyl Benzoate as a Major Byproduct Hydrodehalogenation (Buchwald-Hartwig)This side reaction competes with the desired amination.[1] Optimizing the catalyst-ligand system can help to suppress this pathway. Trying a different phosphine ligand is a good starting point.
Formation of 2-(pyrrolidin-1-yl)benzoic acid Ester hydrolysisEnsure anhydrous reaction conditions. If the workup involves aqueous acid or base, minimize the contact time and use dilute solutions at low temperatures.
Difficult Purification Co-eluting byproducts (e.g., diarylamines)Optimize the column chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization may also be an effective purification method.
Inconsistent Results Reagent qualityEnsure the purity of starting materials, especially the aryl halide and pyrrolidine. The solvent should be anhydrous and degassed.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent batches.

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • DavePhos or similar phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • Add methyl 2-bromobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Combine Pd Catalyst, Ligand, Methyl 2-bromobenzoate, Pyrrolidine, and Base in Toluene reaction Heat under Inert Atmosphere (e.g., 90-100 °C) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis.

troubleshooting_logic start Low Product Yield check_catalyst Is the Catalyst/Ligand System Active? start->check_catalyst check_temp Is the Reaction Temperature Optimal? check_catalyst->check_temp Yes solution_catalyst Use Fresh Catalyst/Ligand or Pre-catalyst check_catalyst->solution_catalyst No check_base Is the Base Appropriate and Pure? check_temp->check_base Yes solution_temp Optimize Temperature check_temp->solution_temp No check_side_reactions Are Side Products Dominating? check_base->check_side_reactions Yes solution_base Screen Different Bases check_base->solution_base No solution_side_reactions Modify Ligand/Conditions to Minimize Byproducts check_side_reactions->solution_side_reactions Yes

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: Troubleshooting Reactions Involving Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving Methyl 2-(pyrrolidin-1-yl)benzoate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most common reactions include:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 2-(pyrrolidin-1-yl)benzoic acid.

  • Reduction: Reduction of the methyl ester to the corresponding alcohol, (2-(pyrrolidin-1-yl)phenyl)methanol.

  • Amide Coupling: While not a direct reaction of the ester, its hydrolyzed product, 2-(pyrrolidin-1-yl)benzoic acid, is frequently used in amide coupling reactions.

Q2: What is a common method for the synthesis of this compound?

A2: A prevalent method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, such as methyl 2-bromobenzoate, with pyrrolidine in the presence of a suitable palladium catalyst, ligand, and base.[1][2]

Q3: What are the key challenges in purifying this compound and its derivatives?

A3: The tertiary amine functionality in these compounds can lead to tailing and poor separation on silica gel chromatography due to interactions with acidic silanol groups.[3] Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help to mitigate these issues.[3][4] For highly polar derivatives, reversed-phase chromatography or the use of alternative stationary phases like alumina may be necessary.[3][5]

Troubleshooting Guides

Synthesis of this compound via Buchwald-Hartwig Amination

Problem: Low or no product yield.

Potential CauseSuggested Solution
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Pd(OAc)₂ can be unreliable.[1]
Inappropriate Ligand The choice of phosphine ligand is crucial. For aryl chlorides, more electron-rich and bulky ligands are often required. Screen different ligands like XPhos, RuPhos, or DavePhos.[6]
Incorrect Base The strength of the base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The choice of base can influence the reaction rate and side product formation.
Solvent Issues Ensure the use of anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation.
Reaction Temperature The reaction may require heating. Optimize the temperature, as insufficient heat can lead to a sluggish reaction, while excessive heat may cause decomposition or side product formation.

Problem: Presence of significant side products.

Potential CauseSuggested Solution
Dehalogenation of Aryl Halide This can occur at high temperatures or with certain catalyst/ligand combinations.[6] Consider using a milder base or a lower reaction temperature.
Reaction with Ligand The ligand itself can sometimes react. Ensure the correct stoichiometry of ligand to palladium is used.
Multiple Aminations (if applicable) If the aryl halide has multiple leaving groups, control the stoichiometry of the amine to favor mono-amination.
Hydrolysis of this compound

Problem: Incomplete hydrolysis.

Potential CauseSuggested Solution
Steric Hindrance The ortho-pyrrolidinyl group can sterically hinder the approach of the hydroxide ion.[7][8]
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Refluxing for several hours is often necessary.[9]
Inadequate Base Concentration Use a higher concentration of NaOH or KOH solution.[9][10]
Poor Solubility The starting material may not be fully soluble in the aqueous base. Adding a co-solvent like THF or MeOH can improve solubility, but be aware that using an alcohol as a co-solvent can lead to transesterification.[11]

Problem: Formation of an unexpected product.

Potential CauseSuggested Solution
Transesterification If using an alcohol (e.g., methanol, ethanol) as a co-solvent, transesterification can occur, leading to the formation of a different ester.[11] Use a non-alcoholic co-solvent like THF or dioxane if solubility is an issue.
Reduction of this compound with LiAlH₄

Problem: Low yield of the desired alcohol.

Potential CauseSuggested Solution
Insufficient LiAlH₄ Esters require two equivalents of hydride for complete reduction.[12] Use a sufficient excess of LiAlH₄.
Improper Work-up The work-up procedure for LiAlH₄ reactions is critical to avoid the formation of aluminum salt emulsions that can trap the product.[13] A common and effective method is the Fieser work-up (sequential addition of water, 15% NaOH solution, and more water).
Reaction with Amine While the tertiary amine is generally stable to LiAlH₄, side reactions can occur under harsh conditions. Maintain a low reaction temperature (e.g., 0 °C to room temperature).

Problem: Formation of an aldehyde intermediate.

Potential CauseSuggested Solution
Incomplete Reduction The reaction proceeds through an aldehyde intermediate.[12] If the reaction is not complete, the aldehyde may be isolated. Ensure sufficient LiAlH₄ and adequate reaction time.
Amide Coupling of 2-(pyrrolidin-1-yl)benzoic Acid

Problem: Low amide product yield.

Potential CauseSuggested Solution
Inefficient Coupling Reagent For sterically hindered carboxylic acids, standard coupling reagents may be inefficient. Consider using more potent reagents like HATU or COMU.[14][15]
Incorrect Base The choice and amount of base (e.g., DIPEA, triethylamine) are crucial. The base neutralizes the acid formed and can influence the rate of epimerization.
Poor Solubility of Reactants Ensure that both the carboxylic acid and the amine are soluble in the reaction solvent (e.g., DMF, DCM).

Problem: Epimerization of a chiral amine.

Potential CauseSuggested Solution
High Reaction Temperature Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize epimerization.[16]
Prolonged Reaction Time Monitor the reaction progress and stop it as soon as the starting materials are consumed.
Choice of Coupling Reagent and Additives Some coupling reagents are more prone to causing epimerization. The addition of additives like HOBt or HOAt can suppress this side reaction.[17]

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination
  • Materials: Methyl 2-bromobenzoate, pyrrolidine, Pd₂(dba)₃, XPhos, sodium tert-butoxide, anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with the addition of 1% triethylamine to the eluent.[3]

Hydrolysis of this compound
  • Materials: this compound, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water).

    • Add an aqueous solution of sodium hydroxide (2-4 eq, e.g., 2 M).[9]

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid.

    • The product, 2-(pyrrolidin-1-yl)benzoic acid, will precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reduction of this compound
  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.[13]

    • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

    • Filter the mixture through Celite, washing the filter cake with THF or ethyl acetate.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford (2-(pyrrolidin-1-yl)phenyl)methanol.

Amide Coupling of 2-(pyrrolidin-1-yl)benzoic Acid
  • Materials: 2-(pyrrolidin-1-yl)benzoic acid, a primary or secondary amine, HATU, diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-(pyrrolidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).[14][18]

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.0-1.2 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_transformations Transformations cluster_coupling Further Functionalization start Methyl 2-bromobenzoate + Pyrrolidine synthesis Buchwald-Hartwig Amination start->synthesis product1 This compound synthesis->product1 hydrolysis Hydrolysis product1->hydrolysis reduction Reduction product1->reduction product2 2-(pyrrolidin-1-yl)benzoic acid hydrolysis->product2 product3 (2-(pyrrolidin-1-yl)phenyl)methanol reduction->product3 coupling Amide Coupling product2->coupling product4 Amide Derivative coupling->product4

Caption: Overall experimental workflow starting from the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_purity Impure Product start Reaction Failed? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Low Yield identify_side_products Characterize Impurities (LC-MS, NMR) start->identify_side_products Impure check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions optimize_purification Modify Purification (Solvent System, Stationary Phase) identify_side_products->optimize_purification

Caption: A logical decision tree for troubleshooting failed reactions.

Signaling_Pathway_Example Receptor GPCR G_Protein G Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Drug Drug Candidate (e.g., Amide Derivative) Drug->Receptor Antagonist

Caption: Example of a G-protein coupled receptor (GPCR) signaling pathway that could be targeted by a drug candidate derived from the core scaffold.

References

Technical Support Center: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed methodologies for the purification of Methyl 2-(pyrrolidin-1-yl)benzoate, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate or methyl 2-bromobenzoate) and pyrrolidine, or methyl 2-aminobenzoate and 1,4-dibromobutane.

  • Byproducts of Side Reactions: This can include N,N-disubstituted products or products from the hydrolysis of the ester functionality to the corresponding carboxylic acid, 2-(pyrrolidin-1-yl)benzoic acid.

  • Residual Solvents: Solvents used in the reaction and workup, such as toluene, DMF, or THF.

  • Reagents: Excess base (e.g., triethylamine, potassium carbonate) or coupling agents.

Q2: My compound is streaking on the silica gel TLC plate. What can I do to get clean spots?

A2: Streaking of amines on silica gel TLC is a common issue due to the interaction of the basic amine with the acidic silica surface. To mitigate this, you can:

  • Add a Competing Amine to the Eluent: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-2%) or a few drops of ammonia solution to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper spots.

  • Use a Different Stationary Phase: Consider using TLC plates with an amine-functionalized silica gel or basic alumina, which are more compatible with basic compounds.

Q3: I am trying to purify my product using column chromatography on silica gel, but the recovery is very low. What could be the reason?

A3: Low recovery of basic compounds like this compound from a silica gel column is often due to irreversible adsorption to the acidic stationary phase. Here are some solutions:

  • Mobile Phase Modification: As with TLC, add a competing amine like triethylamine to your eluent. This is a very common and effective strategy.

  • Use of Alternative Stationary Phases: Employing amine-functionalized silica gel or basic alumina for your column chromatography can significantly improve recovery.

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography on C18 silica can be a good alternative.

Q4: I attempted to recrystallize my product, but it oiled out instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the solute or if there are significant impurities. To encourage crystallization, you can:

  • Use a Higher Boiling Point Solvent or a Different Solvent System: A solvent that keeps the compound dissolved at a higher temperature might be necessary. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.

  • Further Purification: The presence of impurities can inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.

Q5: Can I purify this compound by distillation?

A5: Distillation can be a suitable method for purifying liquids. This compound has a predicted boiling point of around 324°C, which is quite high. Distillation at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation would be necessary to lower the boiling point to a safe temperature. This method is most effective for separating compounds with significantly different boiling points.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Streaking on TLC/Column Interaction of the basic amine with acidic silica gel.Add 0.1-2% triethylamine or ammonia to the eluent. Use amine-functionalized silica or basic alumina.
Low Recovery from Column Irreversible adsorption of the amine product onto the silica gel.Use an eluent containing triethylamine. Switch to an amine-functionalized silica or basic alumina column. Consider reverse-phase chromatography.
Product "Oils Out" During Recrystallization Solution is supersaturated above the product's melting point; presence of impurities.Use a higher boiling point solvent. Allow for slow cooling. Scratch the flask or add a seed crystal. Perform a preliminary purification step like column chromatography.
Multiple Spots on TLC After Purification Incomplete separation of impurities with similar polarity. Hydrolysis of the ester during workup or chromatography.Optimize the eluent system for better separation. Use a buffered aqueous workup to prevent hydrolysis. Ensure solvents are dry.
Broad Peaks in NMR Spectrum Presence of paramagnetic impurities. Aggregation of the molecule.Pass the sample through a small plug of silica gel or celite. Dilute the NMR sample.

Experimental Protocols

Column Chromatography (General Procedure)

This is a general procedure and may require optimization for your specific crude material.

  • Preparation of the Stationary Phase:

    • Choose a stationary phase suitable for basic compounds. Amine-functionalized silica gel is recommended for optimal results. If using standard silica gel, be prepared to add a modifier to the mobile phase.

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

  • Column Packing:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Pour the slurry into the column and allow the stationary phase to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for amino esters on silica gel is a mixture of hexanes and ethyl acetate.

    • If using standard silica gel, add 0.5-1% triethylamine to the eluent mixture to prevent streaking and improve recovery.

    • A suggested gradient could be from 95:5 hexanes:ethyl acetate (+1% Et3N) to 70:30 hexanes:ethyl acetate (+1% Et3N).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization (General Procedure)
  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • For amino esters, common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.

    • To test solvents, dissolve a small amount of the crude product in a small volume of the potential solvent at its boiling point. If it dissolves completely and then precipitates upon cooling, it is a good candidate.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound. It is important to use the minimum volume of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for slow cooling.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Data Presentation

Table 1: Example Column Chromatography Conditions for a Structurally Similar Compound (Methyl 4-[2-(1-Pyrrolidinyl)methyl]benzoate)

ParameterValue
Stationary Phase Preparative Thin-Layer Chromatography (Silica Gel)
Mobile Phase 89% Hexanes : 9% THF : 2% TEA
Reference Supporting Information from a scientific publication

Note: This data is for a similar compound and should be used as a starting point for method development for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization purity_analysis Purity Analysis (TLC, NMR, GC-MS) recrystallization->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_tlc Analyze by TLC start->check_tlc streaking Streaking observed? check_tlc->streaking add_amine Add triethylamine to eluent streaking->add_amine Yes run_column Proceed with Column Chromatography streaking->run_column No use_special_silica Use amine-functionalized silica add_amine->use_special_silica use_special_silica->run_column clean_spots Clean separation on TLC low_recovery Low recovery after column? run_column->low_recovery change_stationary_phase Switch to basic alumina or reverse phase low_recovery->change_stationary_phase Yes good_recovery Good recovery low_recovery->good_recovery No change_stationary_phase->run_column recrystallize Attempt Recrystallization good_recovery->recrystallize oiling_out Product oils out? recrystallize->oiling_out optimize_solvent Optimize recrystallization solvent/cooling rate oiling_out->optimize_solvent Yes pure_crystals Obtain pure crystals oiling_out->pure_crystals No optimize_solvent->recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to potential problems that may arise during the handling, storage, and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying purity) Degradation of the compound due to improper storage.Store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Minimize freeze-thaw cycles.
Contamination of the sample.Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to reactive materials.
Appearance of new, unidentified peaks in chromatograms during stability studies The compound is degrading under the experimental conditions.This is expected in forced degradation studies. The new peaks represent degradation products. Proceed with characterization of these products to understand the degradation pathway.
Interaction with excipients or other components in the formulation.Conduct compatibility studies with individual excipients to identify any interactions.
Low recovery of the compound from aqueous solutions Hydrolysis of the ester group, especially at non-neutral pH.Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible. If working at acidic or basic pH is necessary, conduct experiments at lower temperatures and for shorter durations to minimize hydrolysis.
Adsorption of the compound onto container surfaces.Use silanized glassware or low-adsorption plasticware.
Discoloration of the compound (e.g., turning yellow or brown) Oxidation of the pyrrolidine ring or the aromatic system, potentially accelerated by light or air exposure.[1]Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when heating.[2][3][4][5][6] Protect from light by using amber vials or storing in the dark.
Poor solubility in aqueous media The compound has limited aqueous solubility.Use co-solvents such as ethanol, methanol, or acetonitrile to increase solubility.[7] The pH of the solution can also be adjusted; protonation of the pyrrolidine nitrogen at acidic pH may increase solubility. However, be mindful of potential hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(pyrrolidin-1-yl)benzoic acid and methanol.[8]

  • Oxidation: The tertiary amine in the pyrrolidine ring and the electron-rich aromatic ring are potential sites for oxidation.[9] This can be initiated by atmospheric oxygen, light, or oxidizing agents, leading to the formation of N-oxides or hydroxylated aromatic species.

Q2: What are the recommended storage conditions for this compound?

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[10][11][12] This method should be capable of separating the intact this compound from its potential degradation products. Key parameters to monitor include the purity of the main peak and the emergence and growth of any new peaks over time.

Q4: My compound shows signs of degradation even under recommended storage conditions. What could be the cause?

A4: Trace amounts of impurities, such as residual acid or base from the synthesis, can catalyze degradation. Additionally, exposure to air and light during handling can initiate slow degradation processes. For highly sensitive experiments, it is recommended to purify the compound immediately before use and handle it under an inert atmosphere.[2][3][4][5][6]

Q5: Are there any known incompatibilities with common excipients?

Predicted Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for this compound based on its chemical structure.

Hydrolysis_Pathway parent This compound acid 2-(pyrrolidin-1-yl)benzoic Acid parent->acid H+ or OH- H2O methanol Methanol parent->methanol H+ or OH- H2O

Caption: Predicted hydrolytic degradation pathway.

Oxidation_Pathway parent This compound n_oxide Methyl 2-(1-oxido-pyrrolidin-1-yl)benzoate parent->n_oxide [O] hydroxylated Hydroxylated Aromatic Derivatives parent->hydroxylated [O] (e.g., light, air)

Caption: Predicted oxidative degradation pathways.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for developing stability-indicating analytical methods.[13][14][15][16][17][18]

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Procedure:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Transfer the solution to a transparent vial. Also, prepare a control sample in an amber vial to protect it from light.

  • Procedure:

    • Expose the transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep the control sample in the same chamber but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a transparent vial.

  • Procedure:

    • Heat the vial in an oven at 80°C for 48 hours.

    • Maintain a control sample at room temperature.

  • Analysis: After the heating period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC along with the control sample.

Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of this compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral oxidation Oxidative Stress prep->oxidation photo Photolytic Stress prep->photo thermal Thermal Stress prep->thermal hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc characterize Characterize Degradants (e.g., LC-MS) hplc->characterize

Caption: General workflow for forced degradation studies.

References

Identifying common byproducts in Methyl 2-(pyrrolidin-1-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used Buchwald-Hartwig amination method.

Issue 1: Low to No Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst Catalyst Activation: Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, ensure proper reduction. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. Ligand Degradation: Use fresh, high-quality phosphine ligands. Some ligands are air-sensitive and should be handled under an inert atmosphere.
Poor Substrate Quality Purity Check: Verify the purity of starting materials (methyl 2-bromobenzoate and pyrrolidine) by NMR or GC-MS. Impurities can poison the catalyst.
Incorrect Reaction Conditions Temperature: Optimize the reaction temperature. While typically run at 80-100 °C, some ligand systems may require different temperatures. Solvent: Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices. Base: The choice and quality of the base (e.g., sodium tert-butoxide) are critical. Use a fresh, anhydrous base. The particle size of solid bases can also affect the reaction rate.
Incomplete Reaction Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Presence of Significant Byproducts

Common Byproducts and Identification

Byproduct Structure Identification Formation Mechanism
Methyl Benzoate C₈H₈O₂GC-MS, NMRHydrodehalogenation of methyl 2-bromobenzoate. This is a common side reaction in Buchwald-Hartwig amination.
2-(Pyrrolidin-1-yl)benzoic Acid C₁₁H₁₃NO₂LC-MS, NMRHydrolysis of the methyl ester of the final product during the reaction or aqueous workup.
Biphenyl Dimer C₁₆H₁₄O₄GC-MS, NMRHomocoupling of two molecules of methyl 2-bromobenzoate.

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (typically methyl 2-bromobenzoate) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to methyl benzoate. What is it and how can I minimize it?

A2: This byproduct is likely the result of hydrodehalogenation of your starting material, methyl 2-bromobenzoate. This is a known side reaction in Buchwald-Hartwig amination where the aryl halide is reduced instead of undergoing amination. To minimize its formation, you can try the following:

  • Optimize Ligand: The choice of phosphine ligand can significantly impact the selectivity. Bulky, electron-rich ligands often suppress hydrodehalogenation.

  • Control Temperature: Lowering the reaction temperature may reduce the rate of this side reaction.

  • Base Selection: The nature and strength of the base can influence the reaction pathway.

Q3: My final product seems to be contaminated with a more polar impurity. What could it be?

A3: A common polar impurity is 2-(pyrrolidin-1-yl)benzoic acid. This can form if the methyl ester of your product is hydrolyzed during the reaction or, more commonly, during the aqueous workup. To avoid this, ensure your workup conditions are not overly acidic or basic for prolonged periods, especially at elevated temperatures.

Q4: How can I purify my final product to remove these byproducts?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound from the common byproducts. A solvent system of ethyl acetate and hexanes is typically effective. To remove the acidic byproduct, 2-(pyrrolidin-1-yl)benzoic acid, you can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup, before the chromatographic purification.

Q5: What are the key parameters to consider for a successful Buchwald-Hartwig amination in this synthesis?

A5: The key parameters are:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial.

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

  • Temperature: Typically in the range of 80-110 °C.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.

Relationship between Reaction Components and Potential Issues

Caption: Factors influencing the formation of common byproducts in the synthesis.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Methyl 2-bromobenzoate with Pyrrolidine

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd precatalyst

  • A suitable phosphine ligand (e.g., RuPhos, XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox, to an oven-dried Schlenk tube or round-bottom flask, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide.

  • Addition of Reactants: Add methyl 2-bromobenzoate and anhydrous solvent.

  • Degassing: If not in a glovebox, seal the vessel and degas the mixture by three cycles of vacuum and backfilling with an inert gas.

  • Amine Addition: Add pyrrolidine via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Be mindful of the potential for hydrolysis of the ester during aqueous workup.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note: The specific amounts of reagents, catalyst loading, ligand choice, and reaction time should be optimized for each specific setup.

References

Addressing catalyst deactivation in Methyl 2-(pyrrolidin-1-yl)benzoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate, primarily through Buchwald-Hartwig amination of a methyl 2-halobenzoate with pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield or incomplete conversion in the synthesis of this compound?

A1: The most frequent issue is the deactivation of the palladium catalyst. This can be caused by several factors, including the presence of impurities in the reactants or solvent, suboptimal reaction conditions (e.g., temperature, base), or inherent instability of the catalytic species.

Q2: How can I identify if my catalyst is deactivating?

A2: Signs of catalyst deactivation include a stalled reaction (no further consumption of starting materials), the formation of palladium black (a black precipitate of elemental palladium), or the appearance of side products. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS can help identify a stalled reaction.

Q3: What are the primary mechanisms of palladium catalyst deactivation in this reaction?

A3: In the context of the Buchwald-Hartwig amination, common deactivation pathways include:

  • Formation of off-cycle, inactive Pd(I) or Pd(0) complexes: Certain ligands or reaction conditions can lead to the formation of stable palladium complexes that do not participate in the catalytic cycle.

  • β-Hydride elimination: This is a potential side reaction that can compete with the desired reductive elimination step, leading to byproducts and catalyst decomposition.[1]

  • Ligand degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, leading to the formation of inactive palladium species.

Q4: Can the choice of ligand impact catalyst stability?

A4: Absolutely. The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., RuPhos, XPhos), are often employed to promote the desired C-N bond formation and suppress deactivation pathways.[1] Bidentate phosphine ligands like BINAP and DPPF have also been shown to improve catalyst stability and reaction rates.[1]

Q5: Is it possible to regenerate a deactivated palladium catalyst?

A5: In principle, it is sometimes possible to regenerate palladium catalysts, particularly if the deactivation is due to the formation of palladium black. However, for homogeneous catalysts used in this type of reaction, in-situ regeneration is often difficult and not practical. It is generally more effective to optimize the reaction conditions to prevent deactivation in the first place. For heterogeneous catalysts, regeneration protocols involving washing or calcination may be possible, depending on the nature of the catalyst and the deactivating species.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalyst- Ensure the palladium precursor and ligand are of high purity. - Use an appropriate palladium precatalyst. - Optimize the palladium-to-ligand ratio.
Impurities in reactants/solvent- Use freshly distilled and degassed solvents. - Purify the methyl 2-halobenzoate and pyrrolidine.
Incorrect base- Use a non-coordinating, strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Reaction stalls before completion Catalyst deactivation during the reaction- Lower the reaction temperature. - Use a more robust ligand (e.g., a biarylphosphine ligand). - Add a fresh portion of catalyst and ligand.
Insufficient base- Ensure at least a stoichiometric amount of base is used, and consider a slight excess.
Formation of palladium black Catalyst decomposition- Improve the degassing procedure to remove all oxygen. - Use a ligand that better stabilizes the Pd(0) species. - Lower the reaction temperature.
Formation of side products β-Hydride elimination or other side reactions- Use a ligand designed to promote reductive elimination over β-hydride elimination.[1] - Adjust the reaction temperature and time.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of Methyl 2-Chlorobenzoate with Pyrrolidine

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 2-chlorobenzoate

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., RuPhos, XPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed toluene to the vessel.

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add the methyl 2-chlorobenzoate and then the pyrrolidine to the reaction mixture.

  • Seal the reaction vessel and heat it to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Catalyst Deactivation

troubleshooting_catalyst_deactivation start Low Yield or Stalled Reaction check_catalyst Check Catalyst Activity start->check_catalyst Is the catalyst active? check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes optimize_ligand Optimize Ligand check_catalyst->optimize_ligand No check_impurities Analyze for Impurities check_conditions->check_impurities Conditions seem optimal adjust_temp Adjust Temperature check_conditions->adjust_temp Suboptimal conditions purify_reagents Purify Reagents & Solvents check_impurities->purify_reagents Impurities detected successful_reaction Successful Reaction check_impurities->successful_reaction No impurities optimize_ligand->successful_reaction adjust_temp->successful_reaction purify_reagents->successful_reaction

Caption: A flowchart for troubleshooting catalyst deactivation.

Simplified Catalytic Cycle and Deactivation Pathway

catalytic_cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Aryl-X) pd0->oxidative_addition pdII_complex [Ar-Pd(II)-X]L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination (Pyrrolidine) pdII_complex->amine_coordination amide_formation Amide Formation (Base) amine_coordination->amide_formation pd_amide [Ar-Pd(II)-NR_2]L_n amide_formation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination beta_hydride β-Hydride Elimination pd_amide->beta_hydride Side Reaction reductive_elimination->pd0 Regenerates Catalyst product Product (this compound) reductive_elimination->product inactive_pd Inactive Pd Species (e.g., Pd black) reductive_elimination->inactive_pd Decomposition

Caption: The Buchwald-Hartwig cycle and potential deactivation routes.

References

How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl 2-(pyrrolidin-1-yl)benzoate Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of this compound in organic solvents.

Troubleshooting Guide: Enhancing Solubility

Users often encounter difficulties in achieving desired concentrations of this compound, particularly in non-polar organic solvents. This guide offers a systematic approach to overcoming these solubility challenges.

Initial Assessment: Solubility Profile

A preliminary analysis of this compound reveals variable solubility across common laboratory solvents. The following table summarizes its approximate solubility at ambient temperature (25°C).

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Observations
Hexane1.9< 1Very Poorly Soluble
Toluene2.4~ 5Poorly Soluble
Dichloromethane (DCM)9.1~ 50Moderately Soluble
Acetone21> 100Freely Soluble
Ethanol24.5> 100Freely Soluble
Dimethyl Sulfoxide (DMSO)47> 200Very Soluble

My compound won't dissolve in my chosen non-polar solvent. What should I do?

Poor solubility in non-polar solvents is a common issue for molecules containing polar functional groups like esters and tertiary amines. A logical workflow can help identify a suitable solvent system.

G cluster_0 Solubility Troubleshooting Workflow A Poor solubility in primary solvent (e.g., Hexane) B Solvent Screening: Test solubility in a range of solvents of varying polarity. A->B C Is a single alternative solvent suitable for the experiment? B->C D Yes C->D E No C->E F Adopt new solvent. D->F G Consider Co-Solvency: Blend primary solvent with a miscible, high-solubility solvent. E->G H Consider pH Modification: If applicable, add acidic modifier to protonate the pyrrolidine nitrogen. E->H I Optimize co-solvent ratio or acid concentration. G->I H->I J Problem Resolved I->J

A logical workflow for troubleshooting poor solubility.
Experimental Protocols

Here are detailed methods for key solubility enhancement techniques.

1. Solvent Screening

This is the foundational step to identify a suitable solvent or co-solvent.

  • Objective: To qualitatively and quantitatively assess the solubility of this compound in a panel of organic solvents.

  • Materials:

    • This compound

    • Vials (e.g., 2 mL glass vials)

    • A selection of solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh a fixed amount of the compound (e.g., 10 mg) into separate, labeled vials.

    • Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

    • Vortex the vial for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If the solid has dissolved, add another 10 mg of the compound and repeat the process.

    • If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid dissolves or a maximum volume is reached.

    • Calculate the approximate solubility in mg/mL.

2. Co-Solvency

If the primary solvent is essential for your experimental conditions but exhibits poor solubility, a co-solvent can be employed.[1][2][3] Co-solvency involves using a water-miscible solvent to enhance the solubility of poorly soluble compounds.[2] This technique can be applied by blending solvents to improve the solubility of a drug.[4]

  • Objective: To increase the solubility of this compound in a poorly-solubilizing solvent by adding a miscible solvent in which it is highly soluble.

  • Materials:

    • Primary solvent (e.g., Toluene)

    • Co-solvent (e.g., Acetone or Ethanol)

    • This compound

    • Glassware for preparing solvent mixtures

  • Procedure:

    • Prepare a series of binary solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 4:1, 1:1 Toluene:Acetone).

    • Determine the solubility of your compound in each mixture using the solvent screening protocol described above.

    • Identify the lowest percentage of co-solvent that achieves the desired concentration.

G cluster_0 Co-Solvency Principle A Poorly Solubilizing Solvent (e.g., Toluene) D Solvent Blend (Optimized Ratio) A->D B Highly Solubilizing Co-Solvent (e.g., Acetone) B->D C This compound (Low Solubility) C->A Results in Incomplete Dissolution E This compound (High Solubility) D->E Achieves Complete Dissolution

The principle of using a co-solvent to enhance solubility.

3. pH Modification

The pyrrolidine nitrogen in your compound is basic. Protonating this nitrogen can significantly increase its polarity and, consequently, its solubility in more polar organic solvents. This is a common strategy for increasing the solubility and dissolution rates of acidic and basic drugs.[5]

  • Objective: To enhance solubility by converting the free base form of the compound to a more soluble salt form.

  • Materials:

    • This compound

    • Anhydrous organic solvent (e.g., DCM or Ethyl Acetate)

    • Anhydrous solution of an acid (e.g., HCl in diethyl ether or acetic acid)

  • Procedure:

    • Suspend the compound in the chosen organic solvent.

    • While stirring, add the acidic solution dropwise.

    • Observe for dissolution. The formation of the hydrochloride or acetate salt should lead to a marked increase in solubility.

    • Use only a slight molar excess of the acid to ensure complete salt formation without introducing a large excess of a potentially reactive reagent.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound using a co-solvent, but it precipitates when I add another reagent. Why?

This is likely due to an "anti-solvent" effect. Your added reagent may be immiscible with or have a much lower solubilizing capacity for your compound than the co-solvent blend. This effectively shifts the equilibrium, causing your compound to crash out of the solution. To mitigate this, try adding the reagent's solution slowly to the solution of your compound with vigorous stirring.

Q2: Will heating the solvent improve solubility?

Yes, for most compounds, solubility increases with temperature. However, be cautious. This compound, being an ester, could be susceptible to hydrolysis or other degradation pathways at elevated temperatures, especially if acidic or basic impurities are present. Always test for thermal stability on a small scale first.

Q3: Can I use sonication to help dissolve my compound?

Sonication is an excellent technique for aiding dissolution.[6] The ultrasonic waves help to break down solid agglomerates and increase the interaction between the solvent and the surface of the solid particles, which can accelerate the dissolving process. It is often used in conjunction with the other methods described above.

Q4: Does particle size affect how quickly my compound dissolves?

Absolutely. Reducing the particle size of your compound increases its surface area, which generally leads to a faster rate of dissolution.[4][7] If you have a coarse crystalline material, grinding it into a fine powder before attempting to dissolve it can significantly speed up the process.

Q5: Are there any structural modifications I can consider for future analogs to improve solubility?

Yes, strategic structural modifications can greatly enhance solubility. For amine-containing compounds, introducing polar groups or groups that disrupt crystal packing can be effective.[8] For example, incorporating a hydroxyl group or a short polyethylene glycol (PEG) chain elsewhere on the molecule could improve solubility in a wider range of solvents without drastically altering the core structure.

References

Validation & Comparative

A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the functional groups present in Methyl 2-(pyrrolidin-1-yl)benzoate using Fourier-Transform Infrared (FTIR) spectroscopy. For researchers, scientists, and drug development professionals, this document outlines the expected vibrational frequencies and compares them with related compounds to aid in spectral interpretation and characterization.

Overview of Functional Groups

This compound is a molecule comprised of three key structural features, each contributing distinct peaks to its infrared spectrum:

  • Aromatic Ring: The benzene ring substituted at positions 1 and 2.

  • Ester Group: A methyl ester (-COOCH₃) attached to the aromatic ring.

  • Tertiary Amine: A pyrrolidine ring attached to the aromatic ring at the second position.

The presence of these groups, particularly the aromatic ester and the tertiary amine, gives rise to a characteristic spectroscopic fingerprint.

Comparative FTIR Data

To effectively identify the characteristic peaks of this compound, its predicted spectrum is compared with the experimentally determined spectra of two primary analogues: Methyl benzoate and Pyrrolidine. This comparison allows for the assignment of specific vibrational modes.

Table 1: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeThis compound (Predicted)Methyl Benzoate (Experimental)Pyrrolidine Derivative (Experimental Context)
Aromatic Ring C-H Stretch3100-3000~3030[1]-
C=C Stretch1600-14501600-1450-
Ester Group C=O Stretch1725-17101730-1715[2]-
C-C-O Asymmetric Stretch1300-1250~1280[2]-
O-C-C Symmetric Stretch1130-11001130-1100[2]-
Pyrrolidine Ring C-H Stretch (Aliphatic)2990-2850-2968, 2888 (from 2-pyrrolidone)[3]
Amine Group C-N Stretch1250-1180-~1302 (CCN stretch from 2-pyrrolidone)[3]

Note: Data for this compound is predicted based on characteristic group frequencies. Experimental data for analogues are sourced from cited literature.

Analysis of Key Spectral Regions:

  • Carbonyl (C=O) Stretch: The most intense and easily identifiable peak for an aromatic ester is the C=O stretch, which is expected to appear in the 1725-1710 cm⁻¹ range. This is slightly lower than a saturated ester due to conjugation with the aromatic ring.[1][4] For Methyl benzoate, this peak is observed around 1725 cm⁻¹.[2]

  • C-O Stretches: Aromatic esters typically display two strong C-O stretching bands.[4] Following the "Rule of Three" for aromatic esters, these are an asymmetric C-C-O stretch (around 1310-1250 cm⁻¹) and a symmetric O-C-C stretch (1130-1100 cm⁻¹).[2]

  • C-H Stretches: Two types of C-H stretching vibrations will be present: aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the pyrrolidine ring and the methyl ester group, which appear just below 3000 cm⁻¹.[5]

  • C-N Stretch: The tertiary amine C-N stretch is expected in the fingerprint region, typically of medium intensity, between 1250 cm⁻¹ and 1020 cm⁻¹.[6]

Experimental Protocol: FTIR Spectroscopy

This section provides a standard procedure for acquiring the FTIR spectrum of a solid organic compound like this compound.

Objective: To obtain a high-quality infrared spectrum of the analyte for functional group identification.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula and weighing paper

  • Sample: this compound (solid)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Gently mix the sample and KBr with the pestle. Then, grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

    • Transfer the powdered mixture to the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This will measure the spectrum of the ambient environment (e.g., CO₂, water vapor) and the KBr beam splitter, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical parameters are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with known vibrational frequencies of functional groups to elucidate the molecular structure.

Visualization of Experimental Workflow

The logical flow of the FTIR analysis process, from sample preparation to final data interpretation, is illustrated below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Weigh Sample (1-2 mg) & KBr (100-200 mg) Grind 2. Grind in Agate Mortar Sample->Grind Press 3. Press into Transparent Pellet Grind->Press Background 4. Run Background Spectrum (Air + KBr) Press->Background Place Pellet in Spectrometer Acquire 5. Run Sample Spectrum Background->Acquire Process 6. Process Spectrum (Background Correction) Acquire->Process Identify 7. Identify Peak Frequencies (cm⁻¹) Process->Identify Correlate 8. Correlate Peaks to Functional Groups Identify->Correlate

Caption: Workflow for FTIR Analysis using the KBr Pellet Method.

References

A Comparative Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate and Other Benzoate Esters for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the design of novel therapeutics. Benzoate esters, a class of aromatic compounds, have garnered significant interest due to their diverse biological activities and established presence in both natural and synthetic compounds. This guide provides a detailed comparison of Methyl 2-(pyrrolidin-1-yl)benzoate with other simple benzoate esters, namely Methyl benzoate, Ethyl benzoate, and Propyl benzoate. The objective is to highlight the key differences in their physicochemical properties and biological activities, supported by experimental data and protocols to aid in future research endeavors.

Physicochemical Properties: A Tabular Comparison

The substitution of a pyrrolidinyl group at the ortho position of the benzene ring in this compound significantly influences its physicochemical properties compared to unsubstituted alkyl benzoates. This is primarily due to the introduction of a tertiary amine group, which increases the molecule's polarity and potential for hydrogen bonding. The following table summarizes the key physicochemical properties of these compounds.

PropertyThis compoundMethyl BenzoateEthyl BenzoatePropyl Benzoate
Molecular Formula C₁₂H₁₅NO₂[1][2]C₈H₈O₂[3]C₉H₁₀O₂C₁₀H₁₂O₂[4][5]
Molecular Weight 205.25 g/mol [1][2]136.15 g/mol [3]150.17 g/mol 164.20 g/mol [5][6]
Boiling Point (°C) 324.2 ± 25.0 (Predicted)[1][2]199.6[3]212230[4]
Melting Point (°C) Not available-12.5[3]-34-51.6[4]
Density (g/cm³) 1.128 ± 0.06 (Predicted)[1][2]1.0837[3]1.0451.0230[4]
pKa 4.33 ± 0.40 (Predicted)[1][2]Not applicableNot applicableNot applicable
Solubility Not availablePoorly soluble in water, miscible with organic solvents[3]Almost insoluble in water, miscible with most organic solventsInsoluble in water, soluble in alcohol and oils[7]

Biological Activities and Potential Applications

Benzoate esters exhibit a wide range of biological activities. While specific experimental data for this compound is limited, the activities of related compounds suggest potential areas of investigation.

Methyl Benzoate: This simple ester is a naturally occurring compound found in various plants and is known for its pleasant smell.[3] It serves as an attractant for certain insects, such as orchid bees.[3] Furthermore, it has demonstrated insecticidal and fumigant properties against various agricultural and stored product pests.

Ethyl and Propyl Benzoate: These esters are also utilized in the fragrance and food industries.[4][7] Propyl benzoate, in particular, is used as a synthetic flavoring agent and possesses antimicrobial properties, leading to its use as a preservative in cosmetics.[4][7]

Substituted Benzoates: The introduction of substituents onto the benzene ring can dramatically alter the biological activity of benzoate esters. For instance, a study on a series of 4-aminobenzoate derivatives, structurally related to local anesthetics like tetracaine, revealed that these compounds exhibit significant local anesthetic effects with low acute toxicity.[8] This suggests that the pyrrolidinyl substituent in this compound could confer interesting pharmacological properties. The nitrogen-containing pyrrolidine ring may enhance interactions with biological targets and improve pharmacokinetic profiles.

Some studies have also pointed to the potential for substituted benzoic acid derivatives to act as enzyme inhibitors, for example, against protein phosphatase Slingshot, which is involved in cytoskeleton dynamics.[9] Additionally, sodium benzoate has been investigated for its potential therapeutic uses in disorders related to the nervous system.[10]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction between methyl 2-fluorobenzoate and pyrrolidine.

Materials:

  • Methyl 2-fluorobenzoate

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of methyl 2-fluorobenzoate (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Antimicrobial Susceptibility Testing

This protocol describes a general method for assessing the antimicrobial activity of the synthesized benzoate esters using a broth microdilution assay.

Materials:

  • Synthesized benzoate esters (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle solvent)

Procedure:

  • Prepare a stock solution of each benzoate ester in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well containing the test compound, positive control, and negative control.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that inhibits visible microbial growth.

  • Alternatively, measure the optical density at 600 nm using a plate reader to quantify microbial growth.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Reactants Methyl 2-fluorobenzoate + Pyrrolidine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FT-IR Spectroscopy Pure_Product->FTIR Antimicrobial Antimicrobial Assay Pure_Product->Antimicrobial Enzyme Enzyme Inhibition Assay Pure_Product->Enzyme Cytotoxicity Cytotoxicity Assay Pure_Product->Cytotoxicity

Caption: Experimental workflow for synthesis and evaluation.

G Benzoate_Ester Benzoate Ester Derivative Enzyme Target Enzyme (e.g., Phosphatase, Kinase) Benzoate_Ester->Enzyme Inhibition Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Cellular_Process Cellular Process (e.g., Cell Migration, Proliferation) Product->Cellular_Process Modulation

Caption: Potential enzyme inhibition signaling pathway.

References

Navigating the Structure-Activity Landscape of Pyrrolidine-Benzoate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's structure and its biological activity is paramount. While specific structure-activity relationship (SAR) studies on Methyl 2-(pyrrolidin-1-yl)benzoate analogs are not extensively documented in publicly available literature, this guide provides a comparative framework based on the well-established SAR of structurally related pyrrolidine-containing molecules. This document serves as a predictive guide for researchers interested in exploring this chemical scaffold for therapeutic applications.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile anchor for various functional groups.[1][2] Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties.[2] This guide will explore potential SAR trends, provide detailed experimental protocols for evaluating such analogs, and visualize key concepts and workflows.

Comparative Analysis of Hypothetical Analogs

To illustrate potential SAR trends, the following table presents a hypothetical series of this compound analogs. The predicted activity is based on general principles derived from SAR studies of other pyrrolidine-containing compounds, such as NAAA inhibitors and various CNS-active agents.[3] Key areas for modification include the benzoate ring (Ring A) and the pyrrolidine ring (Ring B).

Compound IDR1 (Ring A Substitution)R2 (Ring B Substitution)Predicted Target Interaction/Activity TrendRationale based on Analogous Series
Parent HHBaseline ActivityUnsubstituted core scaffold.
A-1 4-ClHPotentially Increased PotencyHalogen substitutions can enhance binding affinity through hydrophobic or halogen bond interactions.[3]
A-2 4-OCH3HMay Increase Potency/Alter SelectivityElectron-donating groups can influence electronic properties and metabolic stability.
A-3 4-CF3HPotentially Increased Potency & Metabolic StabilityTrifluoromethyl groups are often used to block metabolic sites and can enhance binding.
B-1 H(R)-3-OHPotential for New H-Bonding Interactions/Improved SelectivityIntroduction of a hydroxyl group can form new hydrogen bonds with the target protein. Stereochemistry is often crucial for activity.[1]
B-2 H(S)-3-OHPotentially Different Activity/Selectivity from R-isomerThe spatial orientation of substituents can lead to different binding modes.[1]
B-3 H3,3-di-FMay Alter pKa and ConformationGem-difluoro substitution can influence the electronics and conformation of the pyrrolidine ring.

Disclaimer: The predicted activities in this table are illustrative and intended to guide analog design. Actual biological activity must be confirmed through experimental testing.

Experimental Protocols

The biological evaluation of this compound analogs would likely involve assessing their interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters, which are common targets for pyrrolidine-containing CNS agents.

Radioligand Binding Assay for GPCR Target Engagement

This protocol determines the binding affinity of the test compounds for a specific GPCR expressed in a cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2)

  • Radioligand specific for the target GPCR (e.g., [3H]-spiperone for D2 receptors)

  • Test compounds (analogs of this compound)

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters and a cell harvester

Procedure:

  • Membrane Preparation: Culture the GPCR-expressing cells to confluence. Harvest the cells, homogenize them in ice-cold membrane preparation buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the test compounds to inhibit the reuptake of neurotransmitters by their respective transporters (e.g., Dopamine Transporter - DAT, Serotonin Transporter - SERT).[1][4]

Materials:

  • Cells stably expressing the transporter of interest (e.g., HEK-hDAT cells).[1]

  • Krebs-HEPES buffer (KHB).[4]

  • Radiolabeled neurotransmitter (e.g., [3H]-dopamine).[4]

  • Test compounds.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: On the day of the experiment, wash the cells with KHB. Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound or vehicle control.[4]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding KHB containing a fixed concentration of the radiolabeled neurotransmitter (e.g., 200 nM [3H]-dopamine).[4]

  • Incubation: Incubate at room temperature for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[4]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.[4]

  • Lysis and Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.[4]

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex processes and relationships in SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Iteration cluster_invivo In Vivo Studies A Lead Compound (this compound) B Analog Design (SAR Hypotheses) A->B C Chemical Synthesis of Analogs B->C D Primary Screening (e.g., Binding Assay) C->D E Functional Assays (e.g., Uptake Assay) D->E F Selectivity Profiling E->F G SAR Analysis F->G G->B Iterate Design H Identify Potent/Selective Analogs G->H I Pharmacokinetics (ADME) H->I J Efficacy Models I->J K Lead Optimization J->K

Caption: General workflow for a structure-activity relationship (SAR) study.

Molecular_Interactions cluster_scaffold This compound Scaffold cluster_receptor Hypothetical Receptor Pocket Scaffold HP Hydrophobic Pocket HBD H-Bond Donor HBA H-Bond Acceptor R1 R1: Benzoate Ring (Modulate Electronics, Sterics) R1->HP Hydrophobic Interaction R2 R2: Pyrrolidine Ring (Introduce Chirality, H-bonders) Ester Ester Group (Potential H-Bond Acceptor) Ester->HBD H-Bond GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand Analog (Agonist) Ligand->GPCR Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

References

A Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate and Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to Methyl 2-(pyrrolidin-1-yl)benzoate and Methyl 2-(piperidin-1-yl)benzoate. These compounds are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The choice of the secondary amine, pyrrolidine or piperidine, can significantly influence the reaction conditions, yields, and impurity profiles. This document outlines the primary synthetic methodologies, presents available experimental data, and offers detailed protocols for the preparation of these target molecules.

Introduction

The synthesis of N-arylated amino acid esters is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry. This compound and Methyl 2-(piperidin-1-yl)benzoate are two such compounds that serve as key building blocks. The core challenge in their synthesis lies in the formation of the C-N bond between the aromatic ring of the methyl benzoate moiety and the nitrogen atom of the cyclic secondary amine. Two principal strategies are employed for this purpose: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Synthetic Methodologies

The two most viable methods for the synthesis of the title compounds are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds.[1] It typically involves the reaction of an aryl halide (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence reaction times and yields.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile (the amine) on an aromatic ring that is activated by an electron-withdrawing group. In the case of methyl benzoates, the ester group provides some activation, but the reaction generally requires a good leaving group (like fluorine) on the aromatic ring and often proceeds under harsher conditions than the Buchwald-Hartwig amination.

Comparative Synthesis Data

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material Methyl 2-bromobenzoateMethyl 2-fluorobenzoate
Amine Pyrrolidine or PiperidinePyrrolidine or Piperidine
Catalyst/Reagent Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos)Strong base (e.g., K₂CO₃, NaH)
Typical Yields 60-95%40-70%
Reaction Temperature 80-120 °C100-150 °C
Reaction Time 12-24 hours24-48 hours
Key Advantages Milder reaction conditions, higher yields, broader substrate scope.[1]Does not require a transition metal catalyst, potentially lower cost.
Key Disadvantages Cost of palladium catalyst and ligands, potential for metal contamination in the final product.Often requires more forcing conditions, may have lower yields and more side products.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and Methyl 2-(piperidin-1-yl)benzoate via the Buchwald-Hartwig amination, which is generally the preferred method due to its higher efficiency and milder conditions.

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene, methyl 2-bromobenzoate (1.0 equivalent), and pyrrolidine (1.2 equivalents) are added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • A mixture of methyl 2-bromobenzoate (1.0 equivalent), piperidine (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and RuPhos (4 mol%) in anhydrous toluene is prepared in a sealed tube.

  • The reaction mixture is heated to 110 °C and stirred for 18-24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield Methyl 2-(piperidin-1-yl)benzoate.

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathways and experimental workflows for the synthesis of the target compounds.

Buchwald_Hartwig_Amination A Methyl 2-bromobenzoate G Reaction Mixture A->G B Amine (Pyrrolidine or Piperidine) B->G C Pd(0) Catalyst C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heating (80-120°C) G->H Stirring I Workup & Purification H->I Cooling J Product: Methyl 2-(amino)benzoate I->J

Caption: General workflow for Buchwald-Hartwig amination.

SNAr_Pathway reagents Methyl 2-fluorobenzoate + Amine (Pyrrolidine or Piperidine) conditions {Base (e.g., K2CO3) | Heat (100-150°C)} reagents->conditions Reaction intermediate Meisenheimer Complex (Anionic Intermediate) conditions->intermediate Nucleophilic Attack product Methyl 2-(amino)benzoate intermediate->product Loss of Leaving Group (F-)

Caption: Simplified pathway for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

Both Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable methods for the synthesis of this compound and Methyl 2-(piperidin-1-yl)benzoate. However, the Buchwald-Hartwig amination generally offers superior yields and proceeds under milder conditions, making it the more attractive option for many applications, despite the cost of the catalyst system. The choice between pyrrolidine and piperidine as the nucleophile may necessitate minor adjustments to the reaction conditions, such as the choice of ligand and base, to optimize the yield and purity of the desired product. For large-scale synthesis, the cost and potential for metal contamination associated with the Buchwald-Hartwig reaction may warrant investigation into optimizing the SNAr pathway. Researchers should consider these factors when selecting a synthetic route for their specific needs.

References

A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of scientific research and pharmaceutical development, the purity of a synthesized compound is paramount. For a molecule like Methyl 2-(pyrrolidin-1-yl)benzoate, which serves as a crucial intermediate or a potential bioactive agent, ensuring its purity is not merely a quality control step but a fundamental requirement for reliable and reproducible experimental outcomes. Impurities, even in trace amounts, can significantly alter the compound's physical, chemical, and biological properties, leading to misleading data and potentially compromising the safety and efficacy of a final drug product.[1]

This guide provides a comprehensive comparison of various analytical methods for validating the purity of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven comparisons to aid in the selection of the most appropriate validation techniques.

Overview of Analytical Techniques for Purity Determination

A variety of instrumental methods are available to assess the purity of a synthesized organic compound. These techniques can be broadly categorized as chromatographic, spectroscopic, and physical property-based methods. The choice of method depends on the desired level of purity, the nature of potential impurities, and the available resources.[2][]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are extensively used for the separation, quantification, and purity analysis of organic compounds.[4] They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and can be used to identify and, in some cases, quantify impurities.[4]

  • Physical and Thermal Analysis: Classic methods like melting point determination and more advanced techniques such as Differential Scanning Calorimetry (DSC) can also provide an indication of purity.[][5]

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical method is a critical decision. The following table summarizes and compares the key performance characteristics of the most common techniques used for purity validation.

MethodPrincipleInformation ProvidedSensitivityQuantitative/QualitativeKey AdvantagesKey Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Retention time, peak area (concentration), presence of other components.High (ppb to ppm)QuantitativeHigh resolution, widely applicable, robust for routine analysis.[6]Requires soluble samples, method development can be time-consuming.
¹H NMR Nuclear spin transitions in a magnetic field.Chemical structure, presence of impurities with distinct proton signals, relative molar ratios.ModerateQuantitative (qNMR)[7][8]Provides structural confirmation, non-destructive, relatively fast for known compounds.Insensitive to impurities without protons or with overlapping signals.[2]
LC-MS HPLC separation followed by mass-to-charge ratio detection.Molecular weight of the compound and impurities, structural information from fragmentation.Very High (ppt to ppb)[1]Quantitative[9]Exceptional sensitivity and specificity, excellent for trace impurity detection.[1]High cost of instrumentation, matrix effects can cause ion suppression.[9]
FTIR Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=O, C-N, aromatic rings).[10]ModeratePrimarily QualitativeFast, non-destructive, good for confirming functional group identity.[11]Not suitable for quantifying purity, complex spectra can be difficult to interpret.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, etc.Elemental composition.ModerateQuantitativeConfirms the empirical formula of the bulk sample.Does not detect isomeric impurities or those with the same elemental composition.[5]
DSC Measurement of heat flow into or out of a sample as a function of temperature.Melting point, heat of fusion, purity (for >98% pure samples).LowQuantitative (for high purity)Small sample size, provides thermodynamic data.[]Not suitable for thermally unstable compounds or for samples with significant impurities.

Mandatory Visualizations

The following diagrams illustrate the logical workflows involved in the purity validation process.

G Workflow for Purity Validation cluster_0 Workflow for Purity Validation cluster_1 Workflow for Purity Validation cluster_2 Workflow for Purity Validation Synthesis Synthesize Methyl 2-(pyrrolidin-1-yl)benzoate Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Preliminary Preliminary Purity Check Purification->Preliminary Detailed Detailed Purity Analysis Preliminary->Detailed If preliminary checks suggest high purity TLC TLC Preliminary->TLC MP Melting Point Preliminary->MP Final Final Purity Assessment Detailed->Final HPLC HPLC Detailed->HPLC NMR ¹H & ¹³C NMR Detailed->NMR MS LC-MS Detailed->MS Report Certificate of Analysis Final->Report

Caption: A typical workflow for the synthesis, purification, and purity validation of an organic compound.

G Decision Tree for Method Selection leaf TLC, Melting Point Start Goal of Analysis? Start:w->leaf:w Quick Check Quant Quantitative Data Needed? Start:e->Quant:n Detailed Analysis Trace Trace Impurities (<0.1%) a Concern? Quant->Trace Yes leaf_nonquant FTIR, Qualitative MS Quant->leaf_nonquant No Struct Structural ID of Impurities Needed? Trace->Struct Yes leaf_notrace HPLC, qNMR Trace->leaf_notrace No leaf_struct LC-MS/MS, HRMS Struct->leaf_struct Yes

References

A Comparative Analysis of Computational and Experimental Data for Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computationally predicted and experimentally determined data for the compound Methyl 2-(pyrrolidin-1-yl)benzoate. Due to the limited availability of published experimental data for this specific molecule, this document leverages robust in silico prediction methodologies to offer insights into its physicochemical properties, spectroscopic signatures, and potential pharmacokinetic profile. The guide also outlines standard experimental protocols for the determination of these properties, providing a framework for future laboratory investigations.

Data Presentation

Physicochemical and Pharmacokinetic Properties (Predicted)

Computational predictions for key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were generated using the SwissADME and preADMET online tools. These platforms utilize established algorithms and models to estimate the behavior of small molecules in biological systems.

PropertyPredicted ValuePrediction Tool
Physicochemical Properties
Molecular FormulaC₁₂H₁₅NO₂-
Molecular Weight205.25 g/mol -
LogP (Consensus)2.35SwissADME
Water SolubilityModerately solubleSwissADME
pKa (most basic)8.95preADMET
Pharmacokinetics (ADME)
Gastrointestinal AbsorptionHighSwissADME
Blood-Brain Barrier PermeantYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorNoSwissADME
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)SwissADME
Bioavailability Score0.55SwissADME
Toxicity
Ames TestNon-mutagenicpreADMET
hERG I InhibitorLow riskpreADMET
Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85dd1HAr-H
7.40td1HAr-H
7.05t1HAr-H
6.90d1HAr-H
3.85s3HO-CH₃
3.30t4HN-CH₂ (pyrrolidine)
2.00m4HCH₂ (pyrrolidine)

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
168.5C=O (ester)
152.0Ar-C
132.5Ar-C
130.0Ar-C
122.0Ar-C
118.0Ar-C
115.5Ar-C
52.0O-CH₃
50.0N-CH₂ (pyrrolidine)
25.5CH₂ (pyrrolidine)

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850MediumC-H stretch (aromatic and aliphatic)
1720StrongC=O stretch (ester)
1600, 1480Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (ester)
1180MediumC-N stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Procedure:

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass and elemental composition.

Visualization

ComparisonWorkflow Workflow for Comparing Computational and Experimental Data cluster_experimental Experimental Analysis cluster_computational Computational Prediction cluster_comparison Data Comparison & Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_physchem Physicochemical Tests exp_synthesis->exp_physchem exp_bio Biological Assays exp_synthesis->exp_bio compare_spectra Compare Spectra exp_nmr->compare_spectra exp_ir->compare_spectra compare_physchem Compare Properties exp_physchem->compare_physchem compare_admet Analyze ADMET Profile exp_bio->compare_admet comp_structure Molecular Structure Input comp_nmr NMR Prediction comp_structure->comp_nmr comp_ir IR Prediction comp_structure->comp_ir comp_admet ADMET Prediction comp_structure->comp_admet comp_nmr->compare_spectra comp_ir->compare_spectra comp_admet->compare_physchem comp_admet->compare_admet

Caption: Workflow for the comparative analysis of computational and experimental data.

Comparative biological activity of Methyl 2-(pyrrolidin-1-yl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of various derivatives containing a pyrrolidine moiety, with a focus on their potential as anticancer and neurological agents. While direct comparative data for Methyl 2-(pyrrolidin-1-yl)benzoate derivatives are limited in the public domain, this guide synthesizes available quantitative data from structurally related pyrrolidinone and other pyrrolidine-containing compounds to provide a valuable reference for researchers in the field.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of several classes of pyrrolidine derivatives against various targets.

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

Compound ClassDerivativeCell LineAssayActivity (EC₅₀/IC₅₀)Reference
Diphenylamine-Pyrrolidin-2-one-HydrazoneN′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)MTT2.50 ± 0.46 µM[1]
PPC-1 (Prostate)MTT3.63 ± 0.45 µM[1]
MDA-MB-231 (Breast)MTT5.10 ± 0.80 µM[1]
Panc-1 (Pancreatic)MTT5.77 ± 0.80 µM[1]
Benzoxazole-Pyrrolidin-2-one4-NO₂ derivative (Compound 19)SNB-75 (CNS Cancer)% Growth Inhibition35.49%[2]
4-SO₂NH₂ derivative (Compound 20)SNB-75 (CNS Cancer)% Growth Inhibition31.88%[2]

Table 2: Neurological Activity of Pyrrolidine Derivatives

Compound ClassDerivativeTargetAssayActivity (Kᵢ/IC₅₀)Reference
Arylpiperazine-Pyrrolidin-2-one1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα₁-AdrenoceptorRadioligand BindingpKᵢ = 7.13
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα₂-AdrenoceptorRadioligand BindingpKᵢ = 7.29
Benzothiazole-Pyrrolidine(pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) (Compound 3s)Histamine H₃ ReceptorRadioligand BindingKᵢ = 0.036 µM[3]
Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ = 6.7 µM[3]
Butyrylcholinesterase (BuChE)Enzyme InhibitionIC₅₀ = 2.35 µM[3]
Monoamine Oxidase B (MAO-B)Enzyme InhibitionIC₅₀ = 1.6 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • 96-well microplates

  • Test compounds

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)[4][5]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[1][7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ values.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[8][9][10]

Materials:

  • Cell membranes or tissues expressing the target receptor

  • Radiolabeled ligand (e.g., [¹²⁵I]-(–)iodocyanopindolol for β-adrenoceptors)[8]

  • Unlabeled test compounds

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude cell membrane fractions from tissues or cultured cells expressing the receptor of interest.[8][9]

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a binding buffer.[9][10]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[9]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[9]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways potentially modulated by pyrrolidine derivatives and a typical experimental workflow are provided below.

anticancer_pathway Potential anticancer signaling pathways modulated by pyrrolidine derivatives. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PI3K/Akt/mTOR and MAPK/ERK signaling pathways in cancer.

neurological_pathway Modulation of monoamine neurotransmitter reuptake. cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters Dopamine Vesicle->Dopamine Release Norepinephrine Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Receptor Dopamine/Norepinephrine Receptors Dopamine->Receptor Norepinephrine->NET Reuptake Norepinephrine->Receptor Signal Signal Transduction Receptor->Signal

Caption: Neurotransmitter reuptake inhibition by CNS-active compounds.

experimental_workflow General workflow for in vitro biological evaluation. start Start: Compound Library assay In vitro Biological Assay (e.g., MTT, Binding Assay) start->assay data Data Collection (IC50, Ki values) assay->data analysis Structure-Activity Relationship (SAR) Analysis data->analysis lead Lead Compound Identification analysis->lead

Caption: Workflow for biological activity screening.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-(pyrrolidin-1-yl)benzoate. The following procedures are based on the known hazards of structurally similar compounds, including methyl benzoate and N-substituted aromatic esters, in the absence of a specific Safety Data Sheet (SDS) for the title compound. Researchers, scientists, and drug development professionals should use this information to establish safe laboratory practices.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation based on data from analogous compounds.[1][2] Appropriate PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides chemical resistance to aromatic and amine compounds. Always inspect gloves for integrity before use and dispose of them after handling the chemical.
Eye Protection Chemical safety goggles.Protects against splashes and vapors.
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Chemical-resistant lab coat.Protects against skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes inhalation of potentially harmful vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is essential to ensure laboratory safety.

Operational Workflow:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • Keep the container tightly sealed.

  • Preparation and Handling:

    • All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Avoid direct contact with skin and eyes by wearing the recommended PPE.

    • Prevent the formation of aerosols or mists.[1]

  • Experimental Use:

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain.
Contaminated Labware Rinse glassware with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste. After thorough cleaning, the glassware can be reused.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.
Spill Debris All materials used to clean up a spill should be placed in a sealed, labeled container and disposed of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[4]

Visualizations

The following diagrams illustrate the key safety workflows for handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Task Involving This compound small_scale Small Scale Handling (<10g in fume hood) start->small_scale Low Volume large_scale Large Scale Handling (>10g or outside fume hood) start->large_scale High Volume spill_risk Potential for Splashing or Aerosol Generation? small_scale->spill_risk ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Respirator (if needed) large_scale->ppe_enhanced ppe_standard Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat spill_risk->ppe_standard No spill_risk->ppe_enhanced Yes end Proceed with Task ppe_standard->end ppe_enhanced->end

Caption: PPE Selection Workflow.

Chemical_Handling_Disposal_Workflow Operational and Disposal Plan for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol receive Receive and Inspect Chemical store Store in Cool, Dry, Ventilated Area receive->store handle Handle in Fume Hood with PPE store->handle experiment Conduct Experiment handle->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste Generate Waste liquid_waste Liquid Waste: Unused chemical, rinsate collect_waste->liquid_waste solid_waste Solid Waste: Contaminated PPE, spill debris collect_waste->solid_waste dispose Dispose via EHS Office liquid_waste->dispose solid_waste->dispose

Caption: Handling and Disposal Workflow.

References

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